MRT-3486
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H28N6O5S |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
(3S)-2-benzylsulfonyl-N-[[3-(2,4-dioxo-1,3-diazinan-1-yl)imidazo[1,2-a]pyridin-7-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H28N6O5S/c36-26-11-13-34(29(38)32-26)27-17-30-25-14-21(10-12-33(25)27)16-31-28(37)24-15-22-8-4-5-9-23(22)18-35(24)41(39,40)19-20-6-2-1-3-7-20/h1-10,12,14,17,24H,11,13,15-16,18-19H2,(H,31,37)(H,32,36,38)/t24-/m0/s1 |
Clé InChI |
ZTRLXYYBDRZBSP-DEOSSOPVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling MRT-3486: A Technical Deep Dive into a Novel NEK7 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-3486 is a novel small molecule identified as a potent and selective molecular glue degrader. It functions by inducing the proximity of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the serine/threonine-protein kinase NEK7. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NEK7. The discovery of this compound opens new avenues for therapeutic intervention in diseases where NEK7 is implicated, such as certain cancers and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, supporting quantitative data, detailed experimental protocols, and a visual representation of its signaling pathway.
Introduction to this compound
This compound is a cereblon-based molecular glue degrader designed to specifically target NEK7 for degradation.[1] Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, leading to a specific biological outcome. In the case of this compound, it facilitates the formation of a ternary complex between CRBN, an adaptor protein for the CUL4A-DDB1 E3 ubiquitin ligase, and NEK7, the neosubstrate. This targeted protein degradation approach offers a promising therapeutic strategy to eliminate pathogenic proteins.
Mechanism of Action
The core mechanism of this compound revolves around hijacking the ubiquitin-proteasome system to eliminate NEK7. The process can be broken down into the following key steps:
-
Binding to CRBN: this compound first binds to the substrate receptor CRBN, which is part of the larger CRL4CRBN E3 ubiquitin ligase complex.
-
Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for NEK7. This results in the formation of a stable ternary complex consisting of CRBN-DDB1, this compound, and NEK7.[2]
-
Ubiquitination of NEK7: Once NEK7 is brought into proximity with the E3 ligase complex, it is polyubiquitinated.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades NEK7.
This mechanism effectively reduces the cellular levels of NEK7, thereby impacting downstream signaling pathways.
Signaling Pathway and Experimental Workflow
The signaling pathway induced by this compound and a typical experimental workflow to characterize its activity are depicted below.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds from the bioRxiv preprint "Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstrate Recognition".
Table 1: Ternary Complex Formation and NEK7 Degradation
| Compound | Ternary Complex Formation (NanoBRET EC50, µM) | NEK7 Degradation (DC50, µM) |
| This compound (Cpd. 5) | 0.038 | 0.015 |
| Cpd. 1 | 0.042 | >10 |
Table 2: Structural Data of the Ternary Complex
| PDB ID | Complex Components | Resolution (Å) | Experimental Method |
| 9NFQ | CRBN-DDB1, this compound, NEK7 | 3.25 | X-ray Diffraction |
Experimental Protocols
NanoBRET Ternary Complex Formation Assay
This protocol is a generalized procedure based on standard NanoBRET assays to measure the formation of the ternary complex in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM I Reduced Serum Medium
-
NanoLuc-NEK7 and HaloTag-CRBN expression vectors
-
FuGENE HD Transfection Reagent
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
This compound
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium and incubate overnight.
-
Transfection: Co-transfect cells with NanoLuc-NEK7 and HaloTag-CRBN vectors using FuGENE HD transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with 80 µL of Opti-MEM. Add 10 µL of this compound at various concentrations (10x final concentration).
-
Labeling: Add 10 µL of HaloTag NanoBRET 618 Ligand (10x final concentration, typically 100 nM) to all wells.
-
Incubation: Incubate the plate for at least 4 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add 25 µL of NanoBRET Nano-Glo Substrate to each well.
-
Measurement: Read the plate within 15 minutes on a luminometer equipped with 460 nm donor and >610 nm acceptor filters.
-
Data Analysis: Calculate the corrected NanoBRET ratio by subtracting the signal from no-HaloTag ligand control wells and then dividing the acceptor signal by the donor signal. Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50.
Western Blot for NEK7 Degradation
This protocol outlines the steps to assess the degradation of endogenous NEK7 upon treatment with this compound.
Materials:
-
CAL51 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-NEK7, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed CAL51 cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-NEK7 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with a primary antibody for a loading control (e.g., anti-GAPDH).
-
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the NEK7 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot against compound concentration to determine the DC50.
X-ray Crystallography of the Ternary Complex
This is a generalized workflow for obtaining the crystal structure of the CRBN-DDB1/MRT-3486/NEK7 complex.
Materials:
-
Purified recombinant CRBN-DDB1 and NEK7 proteins
-
This compound
-
Crystallization screening kits
-
Cryoprotectant
Procedure:
-
Complex Formation: Incubate purified CRBN-DDB1 and NEK7 proteins with an excess of this compound to form the ternary complex.
-
Purification: Purify the ternary complex using size-exclusion chromatography to ensure homogeneity.
-
Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods with a wide range of crystallization screens.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and protein concentration.
-
Crystal Soaking and Cryo-protection: Soak the crystals in a solution containing a cryoprotectant to prevent ice formation during freezing.
-
Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, determine the structure by molecular replacement using known structures of CRBN-DDB1 as a search model, and refine the atomic model against the experimental data.[2]
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively induce the degradation of NEK7 through a molecular glue mechanism highlights the therapeutic potential of this approach. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug developers working to further understand and exploit the capabilities of this compound and other molecular glue degraders. The experimental protocols outlined provide a foundation for the characterization of such molecules, facilitating further research and development in this exciting area of medicinal chemistry and chemical biology.
References
The Role of MRT-3486 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glue degraders are small molecules that induce a direct interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of MRT-3486, a molecular glue degrader that targets NIMA-related kinase 7 (NEK7) for degradation.
This compound, developed by Monte Rosa Therapeutics, is a cereblon (CRBN)-based molecular glue degrader. By recruiting NEK7 to the CRL4-CRBN E3 ubiquitin ligase complex, this compound marks it for destruction. NEK7 is a crucial component in the activation of the NLRP3 inflammasome, a key player in innate immunity and the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a variety of autoinflammatory diseases. Therefore, the targeted degradation of NEK7 by this compound presents a promising therapeutic strategy for these conditions.
While specific quantitative data for this compound is limited in publicly available resources, this guide will leverage data from a closely related and more clinically advanced NEK7 degrader from Monte Rosa Therapeutics, MRT-8102, to provide a representative profile. MRT-8102 is currently in Phase 1 clinical trials for inflammatory diseases. It is described as a potent, selective, and orally bioavailable investigational molecular glue degrader that targets NEK7.
Core Mechanism of Action
This compound functions as a molecular glue, inducing the proximity of NEK7 and the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to NEK7. The polyubiquitinated NEK7 is then recognized and degraded by the 26S proteasome. The degradation of NEK7 disrupts the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the downstream release of pro-inflammatory cytokines such as IL-1β.
Quantitative Data Summary
The following tables summarize the quantitative data for the NEK7 molecular glue degrader program at Monte Rosa Therapeutics, represented by the clinical candidate MRT-8102. This data is intended to be illustrative of the properties of potent NEK7 degraders like this compound.
Table 1: In Vitro Activity Profile of a Representative NEK7 Molecular Glue Degrader (MRT-8102) [1]
| Parameter | Assay | Cell Line | Value |
| CRBN Binding (IC50) | HTRF | - | 0.2 µM |
| NEK7 Degradation (DC50) | Western Blot | CAL51 | 10 nM |
| Maximum Degradation (Dmax) | Western Blot | CAL51 | 89% |
Table 2: Physicochemical and ADMET Properties of a Representative NEK7 Molecular Glue Degrader (MRT-8102) [1]
| Property | Value |
| LogD | 1.47 |
| Molecular Weight (MW) | <450 |
| Thermodynamic Solubility | 166 µM |
| Oral Bioavailability | Yes |
| Metabolite Profile (in vitro) | No unique human metabolites or GSH adducts |
| hERG (patch clamp) | No inhibition (IC50 > 30 µM) |
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of this compound as a molecular glue degrader.
Caption: The role of NEK7 in the NLRP3 inflammasome signaling pathway and the intervention point of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to Monte Rosa Therapeutics. However, based on standard methodologies for evaluating molecular glue degraders, the following protocols provide a representative framework.
Western Blot for NEK7 Degradation
This protocol is for determining the dose-dependent degradation of NEK7 in a cellular context.
-
Cell Seeding: Plate cells (e.g., CAL51) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or MRT-8102) for a specified time (e.g., 24 hours). Include a DMSO control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against NEK7 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the NEK7 signal to the loading control. Calculate the percentage of NEK7 degradation relative to the DMSO control. Determine the DC50 and Dmax values from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the formation of the CRBN-MRT-3486-NEK7 ternary complex.
-
Reagents:
-
Recombinant His-tagged CRBN/DDB1 complex.
-
Recombinant GST-tagged NEK7.
-
Terbium (Tb)-conjugated anti-GST antibody (donor).
-
Fluorescein-conjugated anti-His antibody (acceptor).
-
This compound (or MRT-8102).
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant proteins, antibodies, and a serial dilution of the compound in assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the potency of ternary complex formation.
NanoBRET™ Target Engagement Assay
This assay measures the engagement of this compound with CRBN in live cells.
-
Cell Line Generation: Generate a stable cell line expressing NanoLuc®-CRBN.
-
Assay Setup:
-
Plate the NanoLuc®-CRBN expressing cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to CRBN.
-
Add a serial dilution of this compound.
-
-
Measurement: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the tracer by the compound will result in a decrease in the BRET signal, from which the cellular IC50 for target engagement can be determined.
IL-1β Secretion Assay (ELISA)
This assay quantifies the functional consequence of NEK7 degradation on NLRP3 inflammasome activity.
-
Cell Priming: Seed primary human monocytes or a monocytic cell line (e.g., THP-1) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for a specified time to induce NEK7 degradation.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., nigericin (B1684572) or ATP) for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the compound concentration to determine the IC50 for the inhibition of inflammasome activation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the preclinical characterization of a molecular glue degrader like this compound.
Conclusion
This compound is a promising molecular glue degrader that targets NEK7 for degradation, thereby inhibiting the pro-inflammatory NLRP3 inflammasome pathway. The data from the closely related clinical candidate, MRT-8102, demonstrates that this class of molecules can be highly potent and selective with favorable drug-like properties. The targeted degradation of NEK7 represents a novel and potentially powerful therapeutic strategy for a range of inflammatory and autoimmune diseases. Further preclinical and clinical investigation of NEK7 degraders will be crucial to fully elucidate their therapeutic potential. This technical guide provides a foundational understanding of the mechanism, properties, and characterization of this compound and related molecules for professionals in the field of drug discovery and development.
References
The Function of MRT-3486 in Inflammasome Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT-3486 is a novel, potent, and selective small molecule that functions as a molecular glue degrader to negatively regulate the NLRP3 inflammasome. By inducing the targeted degradation of NIMA-related kinase 7 (NEK7), an essential component for NLRP3 inflammasome activation, this compound effectively inhibits the downstream inflammatory cascade, including the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its therapeutic potential in NLRP3-driven inflammatory diseases.
Mechanism of Action: A Molecular Glue-Mediated Degradation of NEK7
This compound operates through a sophisticated mechanism known as targeted protein degradation. It acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and NEK7. This induced proximity leads to the polyubiquitination of NEK7 by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking it for degradation by the proteasome. The degradation of NEK7 removes a critical licensing factor for the assembly and activation of the NLRP3 inflammasome, thereby preventing the autocatalytic activation of caspase-1 and the subsequent processing of pro-inflammatory cytokines.[1][2]
The crystal structure of the CRBN-DDB1 and this compound in complex with NEK7 (PDB: 9NFQ) provides a detailed atomic-level understanding of this interaction, confirming the role of this compound in bridging CRBN and NEK7.
Signaling Pathway Diagram
Caption: Mechanism of this compound in inhibiting NLRP3 inflammasome activation.
Quantitative Data
Specific quantitative data for this compound is primarily available in the publication "Mining the CRBN target space redefines rules for molecular glue–induced neosubstrate recognition" (DOI: 10.1126/science.adt6736). As a reference, preclinical data for a structurally related and functionally similar NEK7 degrader from Monte Rosa Therapeutics, MRT-8102, is presented below.[3][4][5]
Table 1: Preclinical Efficacy of the NEK7 Degrader MRT-8102
| Parameter | Cell Type/Model | Treatment | Result |
| NEK7 Degradation | Human PBMCs | MRT-8102 (10 µM) | Selective NEK7 degradation confirmed by quantitative proteomics.[5] |
| IL-1β Release | Human Monocyte-Derived Macrophages (hMDMs) | MRT-8102 | Potent inhibition of IL-1β release.[5] |
| Caspase-1 Activity | Non-Human Primates (oral admin) | MRT-8102 (0.2 mg/kg for 5 days) | Reduced caspase-1 activity.[5] |
| IL-1β Levels (in vivo) | CRBN I391V Mouse Peritonitis Model | MRT-8102 (30 mg/kg oral) | Normalized levels of IL-1β in peritoneal lavage fluid.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of this compound. These protocols are based on standard techniques used in the field of immunology and targeted protein degradation.
NEK7 Degradation Assay (Western Blot)
This protocol details the assessment of this compound's ability to induce the degradation of NEK7 in a cellular context.
Experimental Workflow Diagram
Caption: Workflow for assessing NEK7 protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NEK7 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This protocol measures the inhibitory effect of this compound on NLRP3 inflammasome activation by quantifying the secretion of IL-1β.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for measuring NLRP3 inflammasome inhibition via IL-1β ELISA.
Methodology:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells in a 96-well plate at 5 x 10^4 cells/well.
-
Differentiate cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.
-
-
Inflammasome Priming and Inhibition:
-
Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an activation signal such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
-
IL-1β Measurement:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Concluding Remarks
This compound represents a promising therapeutic agent for the treatment of a wide range of inflammatory disorders associated with aberrant NLRP3 inflammasome activation. Its novel mechanism of action as a molecular glue degrader of NEK7 offers a highly specific and potent approach to downregulate this critical inflammatory pathway. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of this compound and other similar molecules in development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Monte Rosa Begins Phase 1 Study of MRT-8102 for Inflammatory Diseases [synapse.patsnap.com]
- 5. Monte Rosa’s MRT-8102 suppresses NLRP3 inflammasome activation | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Discovery and Development of MRT-3486: A Cereblon-Based Molecular Glue Degrader Targeting NEK7
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-3486 is a novel, cereblon (CRBN)-based molecular glue degrader that induces the targeted degradation of NIMA-related kinase 7 (NEK7). Developed by Monte Rosa Therapeutics, this compound represents a promising therapeutic strategy for autoinflammatory diseases by modulating the NLRP3 inflammasome pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its structural basis of action.
Introduction to Molecular Glue Degraders and the Target NEK7
Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach offers a powerful method to eliminate disease-causing proteins that have been historically challenging to target with conventional inhibitors.
This compound utilizes the E3 ligase substrate receptor Cereblon (CRBN) to target NEK7. NEK7 is a serine/threonine kinase that plays a crucial, non-catalytic role in the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. By inducing the degradation of NEK7, this compound effectively inhibits the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β.
Discovery and Development of this compound
While specific details regarding the initial discovery of this compound are proprietary to Monte Rosa Therapeutics, the general workflow for identifying such a molecular glue degrader can be inferred from publicly available information and industry-standard practices.
MRT-3486: A Technical Guide for Research in Autoinflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoinflammatory diseases are characterized by recurrent episodes of inflammation, driven by dysregulation of the innate immune system. A key pathway implicated in many of these disorders is the activation of the NLRP3 inflammasome, which leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. NIMA-related kinase 7 (NEK7) has been identified as an essential mediator of NLRP3 inflammasome assembly and activation, making it a compelling therapeutic target. MRT-3486 is a potent and selective cereblon (CRBN)-based molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of NEK7. By targeting NEK7 for degradation, this compound offers a novel therapeutic strategy to inhibit NLRP3 inflammasome activation and suppress inflammatory signaling in autoinflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant experimental data, and protocols to facilitate further research and development.
The Role of NEK7 in Autoinflammatory Diseases
NEK7 is a serine/threonine kinase that plays a crucial role in the activation of the NLRP3 inflammasome, a multiprotein complex that senses a wide range of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving inflammatory responses.
NEK7 acts as a critical link between NLRP3 activation signals, such as potassium efflux, and the assembly of the inflammasome complex. It directly binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating its conformational changes and oligomerization. Given its central role, targeting NEK7 presents a promising approach for the treatment of NLRP3-driven autoinflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), familial Mediterranean fever (FMF), and gout.
This compound: A Molecular Glue Degrader of NEK7
This compound is a small molecule that functions as a molecular glue, a class of compounds that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. This compound specifically recruits the E3 ligase substrate receptor cereblon (CRBN) to NEK7.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between CRBN, this compound, and NEK7. This compound binds to the thalidomide-binding pocket of CRBN, creating a novel interface that is recognized by NEK7. This induced proximity allows the CRL4-CRBN E3 ubiquitin ligase complex to polyubiquitinate NEK7, marking it for degradation by the 26S proteasome. The degradation of NEK7 prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the downstream production of inflammatory cytokines.
Caption: this compound induces the formation of a ternary complex, leading to NEK7 degradation.
Quantitative Data
While specific degradation efficiency data (e.g., DC50) for this compound is not publicly available in the reviewed literature, the bioRxiv preprint by Petzold et al. (2024) indicates that this compound (referred to as Compound 5) leads to potent degradation of NEK7. The following table summarizes key molecular components and their roles in the mechanism of action.
| Component | Class | Role in this compound Mechanism | Relevance to Autoinflammatory Disease |
| This compound | Molecular Glue Degrader | Induces proximity between CRBN and NEK7. | Therapeutic agent |
| NEK7 | Serine/Threonine Kinase | Target protein for degradation. | Essential for NLRP3 inflammasome activation. |
| CRBN | E3 Ligase Substrate Receptor | Recruited by this compound to ubiquitinate NEK7. | Component of the ubiquitin-proteasome system. |
| NLRP3 | Inflammasome Sensor | Assembly is prevented by NEK7 degradation. | Key driver of inflammation in many autoinflammatory diseases. |
| IL-1β | Pro-inflammatory Cytokine | Production is inhibited by this compound. | Major mediator of inflammation and fever. |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using this compound are not fully available in the public domain. However, based on the methodologies described in the relevant literature for similar compounds, the following outlines the key experimental workflows.
NEK7 Degradation Assay (Western Blot)
This protocol provides a general workflow to assess the degradation of NEK7 in a cellular context following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 monocytes) in appropriate media.
-
Seed cells at a desired density in multi-well plates.
-
Treat cells with a dose-response range of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against NEK7 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize NEK7 band intensity to the loading control.
-
Calculate the percentage of NEK7 degradation relative to the vehicle control.
-
Caption: Workflow for assessing NEK7 protein degradation via Western Blot.
Ternary Complex Formation (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay can be used to monitor the proximity of CRBN and NEK7 induced by this compound in live cells.
-
Plasmid Construction and Transfection:
-
Construct expression vectors for CRBN fused to a NanoLuc luciferase (donor) and NEK7 fused to a HaloTag (acceptor).
-
Co-transfect these plasmids into a suitable cell line (e.g., HEK293T).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 ligand to the cells and incubate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
BRET Measurement:
-
Add the NanoLuc substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the compound concentration to determine the EC50 for ternary complex formation.
-
X-ray Crystallography of the Ternary Complex
The crystal structure of the CRBN-DDB1-MRT-3486-NEK7 complex (PDB: 9NFQ) was determined to elucidate the molecular interactions.
-
Protein Expression and Purification:
-
Express and purify recombinant CRBN-DDB1 and NEK7 proteins.
-
-
Complex Formation:
-
Mix the purified proteins in the presence of this compound to allow for ternary complex formation.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure using molecular replacement and refinement software.
-
Signaling Pathway Visualization
The following diagram illustrates the central role of NEK7 in the NLRP3 inflammasome signaling pathway and the inhibitory effect of this compound.
Caption: NEK7 is a key mediator of NLRP3 activation, which is blocked by this compound.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for autoinflammatory diseases by inducing the degradation of NEK7, a critical component of the NLRP3 inflammasome pathway. The development of NEK7 degraders like this compound and the clinically investigated MRT-8102 highlights the potential of this strategy. Future research should focus on obtaining detailed quantitative data on the efficacy and selectivity of this compound in various preclinical models of autoinflammatory disease. Furthermore, elucidating the full spectrum of its on- and off-target effects will be crucial for its continued development as a potential therapeutic agent. The detailed molecular understanding of how this compound engages CRBN and NEK7 provides a strong foundation for the rational design of next-generation molecular glue degraders with improved properties.
The Structural Basis of MRT-3486 Mediated NEK7 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the structural and molecular mechanisms underpinning the targeted degradation of NIMA-related kinase 7 (NEK7) by the molecular glue degrader MRT-3486. NEK7 is a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This compound redirects the ubiquitin-proteasome system to selectively eliminate NEK7, thereby offering a promising therapeutic strategy for NLRP3-driven pathologies. This document details the crystal structure of the tripartite complex formed by NEK7, this compound, and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), elucidates the key molecular interactions, presents quantitative data on degrader activity, and provides detailed protocols for relevant experimental assays.
Introduction: Targeting NEK7 for Inflammasome Modulation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2] Dysregulation of the NLRP3 inflammasome is associated with numerous autoinflammatory and chronic inflammatory diseases. NEK7, a serine/threonine kinase, has been identified as an essential component for NLRP3 inflammasome activation, acting as a direct binding partner and licensing factor for NLRP3 oligomerization.[1][2] Importantly, the kinase activity of NEK7 is not required for this function, making it an ideal target for therapeutic intervention via targeted protein degradation.[3]
Molecular glue degraders are small molecules that induce a novel protein-protein interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4] this compound is a potent and selective molecular glue degrader that co-opts the CRBN E3 ligase to target NEK7 for degradation.
Structural Basis of Ternary Complex Formation
The cornerstone of understanding this compound's mechanism of action lies in the high-resolution crystal structure of the ternary complex formed by the DDB1-CRBN E3 ligase, this compound, and NEK7 (PDB ID: 9NFQ).[5][6] This structure reveals the precise molecular interactions that drive the induced proximity and subsequent degradation of NEK7.
This compound acts as a molecular adhesive, binding to a pocket in CRBN and simultaneously creating a new surface that is recognized by NEK7. This induced interface is highly specific, ensuring the selective recruitment of NEK7 to the E3 ligase machinery. The structural details highlight a "degron-mimicking" mechanism, where the molecular glue and a region of the target protein together emulate a natural degron sequence that the E3 ligase recognizes.
A similar mechanism is observed with the related NEK7 degrader, NK7-902, for which a cryo-EM structure of the DDB1-CRBN-NK7-902-NEK7 complex has also been solved (PDB ID: 9H59).[7][8] Analysis of these structures reveals that the degrader molecule sits (B43327) in the thalidomide-binding pocket of CRBN, and the interactions extend to specific residues on the surface of NEK7, effectively "gluing" the two proteins together.
Quantitative Analysis of NEK7 Degradation
The efficacy of this compound and its analogs in inducing NEK7 degradation can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for the NEK7 molecular glue degrader NK7-902, a close analog of this compound, as specific data for this compound is not yet publicly available in detail.
Table 1: Cellular Degradation Potency of NK7-902
| Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| Human Primary Monocytes | 0.2 | >95 | Western Blot |
| THP-1 | Not specified | >80% at 1h | Western Blot |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data extracted from a bioRxiv preprint.[7]
Table 2: Biochemical and Biophysical Characterization
| Parameter | Value | Method |
| NLRP3-NEK7 Dissociation Constant (Kd) | 78.9 ± 38.5 nM | Microscale Thermophoresis (MST) |
This value represents the intrinsic affinity between the target protein NEK7 and its natural binding partner NLRP3.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other NEK7 molecular glue degraders.
X-ray Crystallography of the Ternary Complex
Objective: To determine the three-dimensional structure of the CRBN-DDB1/MRT-3486/NEK7 complex.
Protocol:
-
Protein Expression and Purification:
-
Express human DDB1 and CRBN in insect cells (e.g., Spodoptera frugiperda) and NEK7 in E. coli.
-
Purify the DDB1-CRBN complex and NEK7 protein using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified DDB1-CRBN complex and NEK7 with an excess of this compound to facilitate the formation of the ternary complex.
-
Further purify the ternary complex using size exclusion chromatography to isolate the stable complex from unbound components.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available crystallization screens.
-
Optimize lead crystallization conditions by varying precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To measure the formation of the ternary complex in a solution-based assay.
Protocol:
-
Reagents:
-
His-tagged CRBN/DDB1 complex.
-
GST-tagged NEK7.
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore).
-
Fluorescein- or other suitable dye-conjugated anti-His antibody (acceptor fluorophore).
-
This compound or other test compounds.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of His-CRBN/DDB1 and GST-NEK7.
-
Add serial dilutions of the test compound (this compound).
-
Add the Tb-anti-GST and dye-conjugated anti-His antibodies.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration to determine the EC50 for ternary complex formation.[9][10]
-
Surface Plasmon Resonance (SPR) Analysis
Objective: To characterize the binding kinetics and affinity of the ternary complex formation.
Protocol:
-
Immobilization:
-
Immobilize a biotinylated version of one of the proteins (e.g., Avi-tagged CRBN/DDB1) onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis (Optional):
-
Inject the molecular glue degrader over the immobilized CRBN/DDB1 to measure its binding affinity to the E3 ligase.
-
Inject NEK7 over the sensor chip in the absence of the degrader to assess any non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of NEK7 and varying concentrations of this compound over the immobilized CRBN/DDB1.
-
Alternatively, pre-incubate NEK7 with this compound before injection.
-
-
Data Analysis:
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity models for ternary interactions) to determine kinetic parameters (ka, kd) and the dissociation constant (KD).[11][12][13]
-
Cellular NEK7 Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous NEK7 in cells upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human primary monocytes or THP-1 cells) to an appropriate confluency.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for NEK7 and a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the NEK7 signal to the loading control.
-
Calculate the percentage of remaining NEK7 relative to the vehicle-treated control to determine the DC50 and Dmax of degradation.[14][15][16][17]
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Signaling Pathway of this compound Mediated NEK7 Degradation
Caption: this compound mediated NEK7 degradation pathway.
Experimental Workflow for Ternary Complex Characterization
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captortherapeutics.pl [captortherapeutics.pl]
- 4. What are NEK7 degraders and how do they work? [synapse.patsnap.com]
- 5. 9nfq - Crystal structure of CRBN-DDB1 and this compound in complex with NEK7 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. 9NFQ: Crystal structure of CRBN-DDB1 and this compound in complex with NEK7 [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. captortherapeutics.com [captortherapeutics.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation for western blot | Abcam [abcam.com]
The Impact of MRT-3486 on Cytokine Release: A Technical Guide to a Novel NEK7 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT-3486 is a novel molecular glue degrader designed to selectively target the NIMA-related kinase 7 (NEK7) for proteasomal degradation. Emerging evidence strongly indicates that NEK7 is a critical component for the activation of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inducing the degradation of NEK7, this compound is hypothesized to effectively suppress NLRP3 inflammasome activity, thereby mitigating the release of these key cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its anticipated impact on cytokine release based on data from surrogate NEK7 degraders, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Targeting NEK7 for Anti-Inflammatory Therapy
Chronic inflammation is a hallmark of numerous debilitating diseases. The NLRP3 inflammasome has been identified as a central driver of inflammation in a wide range of pathologies, including autoinflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. Upon activation by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.
NEK7 has been identified as an essential downstream effector for NLRP3 inflammasome activation. Its interaction with the NLRP3 protein is a prerequisite for the assembly and activation of the inflammasome complex. Therefore, targeting NEK7 presents a promising therapeutic strategy for inhibiting NLRP3-driven inflammation. This compound, a molecular glue degrader, offers a novel approach by not just inhibiting NEK7's function but by eliminating the protein entirely.
Mechanism of Action: this compound as a NEK7 Molecular Glue Degrader
This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. Specifically, this compound facilitates the formation of a ternary complex between NEK7 and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of NEK7, marking it for degradation by the 26S proteasome. The elimination of NEK7 protein disrupts the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.
Impact on Cytokine Release: Quantitative Data
While specific quantitative data for this compound's direct impact on cytokine release is not yet publicly available, extensive data from other selective NEK7 degraders strongly supports the hypothesis that it will potently inhibit IL-1β and IL-18 secretion.
| Compound Class | Cell Type | Stimulation | Key Cytokine Measured | Observed Effect | Reference |
| NEK7 Degrader (General) | Human Immune Cells | NLRP3 Activators | IL-1β | Significant Inhibition | [1] |
| NEK7 Degrader (NK7-902) | Human PBMCs | LPS + Nigericin (B1684572) | IL-1β | Partial to complete blockade, donor-dependent | [1][2] |
| NEK7 Degrader (Captor Therapeutics) | In vitro models | Not specified | IL-1β | ~90% inhibition with complete NEK7 degradation | [3] |
| NEK7 Degrader (MRT-8102) | Human Whole Blood (from obese donors) | Ex vivo stimulation | IL-1β | More potent suppression than a benchmark NLRP3 inhibitor | [4] |
Note: The data presented is for surrogate NEK7 degraders and is intended to be representative of the expected activity of this compound.
Signaling Pathway: Inhibition of NLRP3 Inflammasome
The degradation of NEK7 by this compound directly interferes with the assembly and activation of the NLRP3 inflammasome. This disruption prevents the autocatalytic cleavage of pro-caspase-1, thereby blocking the maturation and subsequent release of IL-1β and IL-18.
Experimental Protocols
In Vitro NEK7 Degradation Assay
Objective: To determine the concentration-dependent degradation of NEK7 in a cellular context following treatment with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant human cell line (e.g., THP-1 monocytes).
-
Complete RPMI-1640 media.
-
This compound stock solution.
-
Lysis buffer.
-
Protein quantification assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-NEK7, anti-β-actin (loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Protocol:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete media.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NEK7 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of NEK7 degradation relative to the loading control.
NLRP3 Inflammasome Activation and Cytokine Release Assay
Objective: To measure the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release.
Materials:
-
Human PBMCs isolated from healthy donors.
-
Complete RPMI-1640 media.
-
This compound stock solution.
-
Lipopolysaccharide (LPS).
-
Nigericin or ATP.
-
Human IL-1β ELISA kit.
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of IL-1β release by this compound.
References
Methodological & Application
Application Notes and Protocols: Cellular Assays for the Experimental ULK1/2 Inhibitor MRT-3486
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MRT-3486 is a potent and selective experimental inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2, key serine/threonine kinases that initiate the autophagy pathway. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] By targeting the initiation of autophagy, this compound provides a valuable tool for studying the role of this pathway in disease and for developing potential therapeutic interventions. These application notes provide detailed protocols for key cellular assays to characterize the activity and mechanism of action of this compound.
Mechanism of Action
This compound inhibits the kinase activity of ULK1 and ULK2.[1] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex.[2] Upon starvation or mTORC1 inhibition, ULK1 becomes active and phosphorylates multiple downstream targets, including ATG13 and Beclin-1, to initiate the formation of the phagophore, the precursor to the autophagosome. This compound blocks this initial phosphorylation step, thereby inhibiting the entire autophagy cascade.[1]
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from cellular assays with this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) |
| ULK1 | 15 |
| ULK2 | 25 |
| TBK1 | > 1000 |
| IKKε | > 1000 |
| AMPK | > 5000 |
Table 2: Cellular Potency in U-87 MG Glioblastoma Cells
| Assay | Endpoint | IC₅₀ (µM) |
| Autophagy Inhibition | LC3-II Flux | 0.5 |
| Cell Viability (72h) | ATP Content | 2.5 |
| p-ATG13 (Ser318) | Western Blot | 0.8 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
References
Application Notes and Protocols for MRT-3486 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-3486 is a molecular glue that selectively induces the degradation of the NIMA-related kinase 7 (NEK7). As a member of the NEK family of serine/threonine kinases, NEK7 is implicated in cell cycle regulation and mitosis. More critically for therapeutic applications, NEK7 plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This compound functions by inducing proximity between NEK7 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NEK7. These application notes provide an overview of the mechanism of action of this compound and protocols for its use in in vitro studies.
Mechanism of Action
This compound acts as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound binds to CRBN, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This binding event creates a novel protein surface on CRBN that is recognized by NEK7. The formation of this ternary complex (CRBN-MRT-3486-NEK7) leads to the polyubiquitination of NEK7, marking it for degradation by the 26S proteasome. The degradation of NEK7 is being investigated as a potential therapeutic strategy for inflammatory conditions by preventing the assembly and activation of the NLRP3 inflammasome.[1][2][3][4]
Quantitative Data Summary
While specific dose-response data for this compound in cell-based assays is not widely available in the public domain, a concentration of 100 µM was utilized in biophysical experiments for the formation of a ternary complex with CRBN-DDB1 and NEK7 in crystallographic studies.[5] For cell-based assays, determining the optimal concentration requires empirical testing. Based on data from other NEK7 molecular glue degraders, a starting concentration range for dose-response experiments is suggested in the table below.[2]
| Parameter | Suggested Range | Cell Type | Assay | Notes |
| Concentration Range | 1 nM - 10 µM | Relevant human or murine cell lines (e.g., THP-1, PBMCs) | Western Blot, Target Engagement, Cell Viability | A wide range is recommended to determine the optimal concentration for target degradation and to assess potential off-target effects at higher concentrations. |
| Time Course | 4 - 72 hours | As above | As above | Time-dependent degradation should be assessed to determine the optimal endpoint. |
| Biophysical Assay Concentration | 100 µM | N/A | X-ray Crystallography | Used to facilitate complex formation with purified proteins (70 µM).[5][6] |
Experimental Protocols
The following are general protocols that can be adapted for the characterization of this compound in in vitro cell-based assays.
Protocol 1: NEK7 Degradation Assessment by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of NEK7 by this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, THP-1)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NEK7, anti-CRBN, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Treat cells with varying concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize NEK7 levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining NEK7 as a function of this compound concentration to determine the DC50 (concentration for 50% degradation).
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of this compound concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
Protocol 3: Target Engagement Assay (NanoBRET)
This protocol can be used to confirm the interaction of this compound with CRBN in live cells.
Materials:
-
HEK293 cells
-
NanoLuc-CRBN fusion vector
-
Promega NanoBRET™ ligand
-
This compound
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc-CRBN fusion vector.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: Add the NanoBRET™ ligand and varying concentrations of this compound.
-
Incubation: Incubate according to the NanoBRET™ protocol.
-
Data Acquisition: Measure the BRET signal using a luminometer capable of detecting both donor and acceptor signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the EC50 for target engagement.
Signaling Pathway
The degradation of NEK7 by this compound is expected to inhibit the NLRP3 inflammasome signaling pathway. The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. NEK7 is thought to act as a bridge between adjacent NLRP3 subunits, a crucial step for inflammasome assembly and activation.
References
- 1. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Figure 9, Dose response curves for the active compounds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Detecting NEK7 Degradation by MRT-3486: A Detailed Western Blot Protocol
Application Note
Introduction
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a crucial role in mitotic progression and, significantly, in the activation of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[1][3][4] Consequently, targeting NEK7 has emerged as a promising therapeutic strategy for these conditions. MRT-3486 is a molecular glue degrader designed to selectively target NEK7 for proteasomal degradation, thereby inhibiting NLRP3 inflammasome activity.[5][6] This application note provides a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of NEK7 in cultured cells following treatment with this compound.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] The workflow involves separating proteins by size via gel electrophoresis, transferring the separated proteins to a solid membrane, and then probing the membrane with antibodies specific to the target protein (in this case, NEK7). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.[8] By comparing the NEK7 protein levels in cells treated with this compound to untreated controls, the extent of NEK7 degradation can be determined. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading between samples.[9][10]
Experimental Protocols
This protocol is designed for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate an appropriate cell line (e.g., human monocytic THP-1 cells or 293T cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time course and concentration for NEK7 degradation.
II. Preparation of Cell Lysates
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11][12][13]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11][12]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11][13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11][13]
-
-
Clarification of Lysate:
III. Protein Quantification
-
Determine Protein Concentration:
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Briefly centrifuge the samples to collect the condensate.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[18] The transfer is typically performed at 100V for 60-90 minutes in a cold environment.
-
-
Membrane Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for NEK7 (the predicted molecular weight is ~34 kDa[19][20]) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution for a commercial anti-NEK7 antibody is 1:1000.[2]
-
Simultaneously, incubate the membrane with a primary antibody for a loading control protein, such as β-actin (~42 kDa) or GAPDH (~37 kDa), at a 1:1000 to 1:5000 dilution.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibodies) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
V. Data Analysis
-
Densitometry:
-
Quantify the band intensities for NEK7 and the loading control using image analysis software (e.g., ImageJ).[21]
-
-
Normalization:
-
Normalize the band intensity of NEK7 to the corresponding loading control band intensity for each sample.
-
-
Data Presentation:
-
Express the results as a percentage of NEK7 remaining compared to the vehicle-treated control.
-
Data Presentation
Table 1: Quantification of NEK7 Degradation by this compound
| This compound Conc. (nM) | Treatment Time (hr) | Normalized NEK7 Intensity (Arbitrary Units) | % NEK7 Degradation |
| 0 (Vehicle) | 24 | 1.00 | 0% |
| 0.1 | 24 | 0.85 | 15% |
| 1 | 24 | 0.62 | 38% |
| 10 | 24 | 0.25 | 75% |
| 100 | 24 | 0.05 | 95% |
| 1000 | 24 | <0.01 | >99% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Mandatory Visualizations
Caption: Workflow for Western blot analysis of NEK7 degradation.
Caption: this compound mediated degradation of NEK7 and downstream effects.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. NEK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. licorbio.com [licorbio.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. 12% SDS-PAGE Western Blot [protocols.io]
- 17. www2.nau.edu [www2.nau.edu]
- 18. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 19. nsjbio.com [nsjbio.com]
- 20. novusbio.com [novusbio.com]
- 21. bio-rad.com [bio-rad.com]
Measuring MRT-3486-Induced Ternary Complex Formation Using NanoBRET and TR-FRET Technologies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. A key mechanism in TPD involves the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and a degrader molecule, such as a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. MRT-3486 is a novel agent designed to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein, a critical factor in cell cycle regulation and mRNA translation termination, by recruiting the Cereblon (CRBN) E3 ligase.[1][2] The formation of the GSPT1-MRT-3486-CRBN ternary complex is the crucial first step in the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4]
This document provides detailed application notes and protocols for utilizing two leading proximity-based assay technologies, NanoBRET and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), to quantitatively measure the formation of the this compound-induced ternary complex in live cells and in vitro.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system. It acts as a molecular bridge, bringing GSPT1 into close proximity with the CRBN E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to GSPT1, marking it for degradation by the 26S proteasome.[5] The degradation of GSPT1 has shown therapeutic potential in various cancers, including acute myeloid leukemia (AML).[2][4][6]
Caption: Mechanism of this compound-induced GSPT1 degradation.
NanoBRET Assay for Live-Cell Ternary Complex Formation
The NanoBRET™ Protein:Protein Interaction (PPI) System is a proximity-based assay that measures energy transfer from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand).[7][8][9] This technology is well-suited for monitoring the formation of ternary complexes in living cells.[10][11]
Experimental Workflow
Caption: NanoBRET experimental workflow for ternary complex detection.
Detailed Protocol
1. Vector Construction and Cell Line Preparation:
-
Clone the coding sequences of human GSPT1 and CRBN into NanoLuc® (donor) and HaloTag® (acceptor) expression vectors, respectively. It is recommended to test both N- and C-terminal fusions to optimize the BRET signal.[8]
-
Use a suitable human cell line, such as HEK293T or a relevant cancer cell line, for transfection.
2. Transfection:
-
Co-transfect the GSPT1-NanoLuc® and HaloTag®-CRBN fusion vectors into the chosen cell line using a suitable transfection reagent. The optimal ratio of donor to acceptor plasmid should be determined empirically, but a 1:10 or 1:20 ratio (donor:acceptor) is a good starting point to minimize donor-only signal.
3. Cell Plating and Labeling:
-
24 hours post-transfection, harvest the cells and plate them in a white, 96-well or 384-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the experimental wells at a final concentration of 100 nM. Include "no ligand" control wells to determine the background signal.
4. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the diluted this compound or vehicle control to the wells.
5. Incubation and Detection:
-
Incubate the plate at 37°C in a CO2 incubator for the desired time to allow for ternary complex formation (e.g., 2 to 24 hours).
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells and read the plate immediately on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission at 460 nm and the acceptor emission at >610 nm.[12][13]
6. Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).
-
Calculate the corrected NanoBRET™ ratio by subtracting the average raw NanoBRET™ ratio of the "no ligand" control wells from the raw NanoBRET™ ratio of the experimental wells.
-
Plot the corrected NanoBRET™ ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value for ternary complex formation.
Data Presentation
| Parameter | Description | Example Value |
| EC50 | The concentration of this compound that induces 50% of the maximal ternary complex formation signal. | 10 nM |
| BRETmax | The maximum NanoBRET™ ratio observed at saturating concentrations of this compound. | 0.8 |
| S/B | Signal-to-background ratio, calculated as the BRETmax divided by the BRET ratio of the vehicle control. | 15 |
TR-FRET Assay for In Vitro Ternary Complex Formation
TR-FRET is a robust, homogeneous assay technology that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[14][15] It uses a long-lifetime lanthanide chelate as the donor and a fluorescent molecule as the acceptor. This technology is highly suitable for in vitro biochemical assays to characterize the formation and stability of ternary complexes.[16][17]
Experimental Workflow
Caption: TR-FRET experimental workflow for ternary complex detection.
Detailed Protocol
1. Protein Preparation:
-
Express and purify recombinant human GSPT1 and CRBN proteins with different affinity tags (e.g., His-GSPT1 and GST-CRBN). The purity and activity of the proteins are critical for a successful assay.
2. Assay Setup:
-
In a low-volume, 384-well assay plate, add the assay buffer.
-
Add His-GSPT1 and GST-CRBN to the wells at optimized final concentrations.
-
Add a serial dilution of this compound or vehicle control.
3. Antibody Addition and Incubation:
-
Add the TR-FRET donor (e.g., anti-His antibody conjugated to a lanthanide) and acceptor (e.g., anti-GST antibody conjugated to a suitable fluorophore) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1 to 4 hours) to allow the ternary complex and antibody binding to reach equilibrium.
4. Plate Reading and Data Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., donor emission and acceptor emission) after a time delay.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 for ternary complex formation. Competition experiments with non-labeled GSPT1 or CRBN binders can be performed to confirm the specificity of the interaction.[16]
Data Presentation
| Parameter | Description | Example Value |
| EC50 | The concentration of this compound that promotes 50% of the maximal ternary complex formation. | 15 nM |
| TR-FRETmax | The maximum TR-FRET ratio observed at saturating concentrations of this compound. | 3500 |
| Z'-factor | A statistical parameter to assess the quality of the assay for high-throughput screening (a value > 0.5 is considered excellent). | 0.8 |
Logical Relationship of Ternary Complex Formation
The formation of the GSPT1-MRT-3486-CRBN ternary complex is a dynamic equilibrium process. The stability and abundance of this complex are critical determinants of the efficiency of GSPT1 degradation.
Caption: Logical relationships in ternary complex formation.
Conclusion
Both NanoBRET and TR-FRET are powerful and complementary technologies for studying the formation of the this compound-induced GSPT1-CRBN ternary complex. NanoBRET offers the advantage of measuring this interaction in a physiological context within live cells, providing insights into cellular permeability and engagement.[18] TR-FRET, on the other hand, provides a robust in vitro platform for detailed biochemical characterization, including affinity and kinetic measurements, and is highly amenable to high-throughput screening. The combined use of these assays will enable a comprehensive understanding of the mechanism of action of this compound and facilitate the development of more effective GSPT1-targeting therapeutics.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. promega.com [promega.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 12. promega.com [promega.com]
- 13. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 14. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
Application Notes and Protocols for Proteomic Analysis of Cellular Response to MRT-3486
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-3486 is a small molecule modulator of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of the autophagy pathway. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering potential on- and off-target effects.
These application notes provide a comprehensive guide to studying the cellular proteomic response to this compound treatment. Included are detailed protocols for quantitative proteomic analysis using mass spectrometry, along with data presentation formats and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway Overview: ULK1-Mediated Autophagy Initiation
The following diagram illustrates the central role of the ULK1 complex in initiating autophagy and its regulation by upstream signaling pathways like mTORC1. This compound is expected to modulate the activity of this complex, leading to downstream proteomic changes.
Caption: ULK1 signaling pathway in autophagy initiation.
Experimental Workflow for Proteomic Analysis
The diagram below outlines the major steps for a quantitative proteomic experiment to analyze the cellular response to this compound.
Application Notes and Protocols for MRT-3486 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of MRT-3486, a potent and selective cereblon-based molecular glue degrader of NEK7, for use in cell culture experiments.
Introduction
This compound is a small molecule that induces the degradation of NIMA-related kinase 7 (NEK7)[1]. It functions as a molecular glue, bringing NEK7 into proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent degradation of NEK7 by the proteasome. The degradation of NEK7 has been shown to have implications for autoinflammatory diseases by modulating the NLRP3 inflammasome pathway.
Data Presentation
| Parameter | Value | Solvent | Notes |
| Solubility | No specific quantitative data available in the public domain. It is recommended to consult the supplier's datasheet or perform solubility testing. | DMSO is the recommended solvent for creating stock solutions of similar molecular glue degraders. | For initial experiments, a concentration range of 10-50 mM in anhydrous DMSO can be tested. |
| Recommended Stock Concentration | 10 mM | Anhydrous DMSO | Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Typical Working Concentration | 1 - 10 µM | Cell Culture Medium | The optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is recommended. |
| Crystallography Concentration | 100 µM | Not specified for cell culture | Used for in vitro crystallization of the this compound-CRBN-NEK7 ternary complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM stock solution.
-
For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Calibrated pipettes
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells with sterile PBS (optional).
-
Add the prepared culture medium containing this compound (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, the cells can be harvested for downstream applications such as Western blotting to assess NEK7 protein levels, or other functional assays.
Visualizations
Caption: Experimental workflow for this compound preparation and cell treatment.
Caption: Signaling pathway of this compound-induced NEK7 degradation.
References
Application Notes and Protocols for Measuring IL-1β Inhibition with MRT-3486 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production of mature IL-1β is tightly controlled by the activation of inflammasomes, multi-protein complexes that respond to cellular stress and pathogens. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and its activation leads to the cleavage of pro-IL-1β into its active, secreted form. MRT-3486 is a small molecule inhibitor that targets NEK7, a serine/threonine kinase that is essential for the activation of the NLRP3 inflammasome. By inhibiting NEK7, this compound effectively blocks the assembly and activation of the NLRP3 inflammasome, leading to a reduction in IL-1β production.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on IL-1β production in a cell-based assay. The described methods include the quantification of secreted IL-1β by ELISA, analysis of inflammasome-related proteins by Western blot, and measurement of IL1B gene expression by qPCR.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and IL1B gene expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome. This assembly requires the interaction of NLRP3 with the adaptor protein ASC and NEK7. This complex then recruits pro-caspase-1, leading to its autocatalytic cleavage into active caspase-1. Active caspase-1 subsequently cleaves pro-IL-1β into its mature, 17 kDa form, which is then secreted from the cell. This compound inhibits the interaction between NLRP3 and NEK7, thereby preventing inflammasome activation and subsequent IL-1β secretion.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
The following protocols are designed for use with human or murine macrophage cell lines (e.g., THP-1, J774A.1) or primary cells such as bone marrow-derived macrophages (BMDMs).
Cell Culture and Treatment
This workflow outlines the initial steps of cell culture, priming, and treatment with this compound before inducing inflammasome activation.
Caption: Cell culture and treatment workflow.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates. For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Replace the medium with fresh complete medium containing LPS (e.g., 1 µg/mL) to prime the cells. Incubate for 3-4 hours at 37°C.[1][2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. After LPS priming, add the this compound dilutions or vehicle control to the respective wells. Incubate for 1 hour at 37°C.[1]
-
Activation (Signal 2): Add ATP (final concentration, e.g., 5 mM) or Nigericin (final concentration, e.g., 10 µM) to the wells to activate the NLRP3 inflammasome.[2] Incubate for 1 hour at 37°C.[1]
-
Sample Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-1β ELISA. Wash the remaining cell pellet with ice-cold PBS and lyse the cells for Western blot and qPCR analysis.
Quantification of Secreted IL-1β by ELISA
This protocol describes the measurement of mature IL-1β in the cell culture supernatant using a sandwich ELISA.
Materials:
-
Human or mouse IL-1β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Perform the IL-1β ELISA according to the manufacturer's instructions.[3][4]
-
Briefly, add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.[4]
-
Incubate to allow IL-1β to bind to the capture antibody.[3]
-
Wash the wells and add the detection antibody.[3]
-
Incubate, wash, and then add the enzyme conjugate (e.g., HRP-streptavidin).[3]
-
Incubate, wash, and add the substrate solution to develop the color.[3]
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.[1][5]
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.[6]
Analysis of Inflammasome Components by Western Blot
This protocol is for detecting the expression and cleavage of key inflammasome proteins in the cell lysates and supernatants.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-IL-1β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.[7] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Measurement of IL1B Gene Expression by qPCR
This protocol is for quantifying the mRNA levels of IL1B to assess the effect of this compound on its transcription.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL1B and a housekeeping gene (e.g., GAPDH or ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[8]
-
qPCR:
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IL1B normalized to the housekeeping gene.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on IL-1β Secretion
| Treatment Group | This compound Conc. (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | 0 | ||
| Vehicle Control (LPS + ATP) | 0 | 0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Table 2: Relative Gene Expression of IL1B
| Treatment Group | This compound Conc. (µM) | Relative IL1B mRNA Expression (Fold Change) ± SD |
| Unstimulated Control | 0 | 1 |
| Vehicle Control (LPS + ATP) | 0 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 |
Table 3: Densitometric Analysis of Western Blot Bands
| Treatment Group | This compound Conc. (µM) | Relative Protein Level (cleaved Caspase-1/GAPDH) ± SD |
| Unstimulated Control | 0 | |
| Vehicle Control (LPS + ATP) | 0 | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 |
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on IL-1β production. By following these detailed protocols for cell culture, treatment, ELISA, Western blotting, and qPCR, scientists can effectively quantify the potency and elucidate the mechanism of action of this compound in the context of NLRP3 inflammasome-mediated inflammation. The provided diagrams and data tables offer a clear visual and quantitative representation of the experimental workflow and expected outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. NEK7 phosphorylation amplifies NLRP3 inflammasome activation downstream of potassium efflux and gasdermin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. scitechdaily.com [scitechdaily.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRT-3486 Dosage to Minimize Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of MRT-3486, a molecular glue degrader, to minimize off-target effects. The principles and protocols outlined here are designed to be broadly applicable to the preclinical evaluation of molecular glue degraders and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue degrader that induces proximity between the Cereblon (CRBN) E3 ubiquitin ligase and the target protein, NIMA Related Kinase 7 (NEK7).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NEK7. Molecular glue degraders represent a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4]
Q2: What are off-target effects and why are they a significant concern for a potent molecule like this compound?
Off-target effects occur when a drug interacts with proteins other than its intended target, potentially leading to unintended biological consequences and toxicities.[5][6] For a potent molecule like this compound, which is designed to induce protein degradation, off-target effects could involve the degradation of other essential proteins, leading to cellular dysfunction. Minimizing these effects is crucial for developing a safe and effective therapeutic.[7]
Q3: What are the initial steps to identify potential off-target effects of this compound?
A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target binders based on structural similarity to NEK7 or CRBN.[8] Experimentally, proteomic techniques like mass spectrometry can be used to globally assess changes in protein levels in cells treated with this compound, identifying proteins that are degraded in addition to NEK7.[9]
Q4: How can I be sure that the observed phenotype in my experiment is due to NEK7 degradation and not an off-target effect?
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Effective Doses of this compound
| Possible Cause | Troubleshooting Step |
| Off-target protein degradation | 1. Perform a dose-response curve to determine the lowest effective concentration that induces NEK7 degradation.[5] 2. Conduct unbiased proteomic profiling (e.g., TMT-based mass spectrometry) to identify other degraded proteins. 3. If a critical off-target is identified, consider medicinal chemistry efforts to improve the selectivity of this compound. |
| On-target toxicity | 1. The cellular context may be highly dependent on NEK7. 2. Modulate the duration of this compound exposure to see if a shorter treatment time can achieve the desired effect with less toxicity. |
Issue 2: Inconsistent NEK7 Degradation Across Different Cell Lines
| Possible Cause | Troubleshooting Step |
| Varying expression levels of CRBN or other ubiquitin-proteasome system components | 1. Quantify the protein levels of CRBN, CUL4A, DDB1, and RBX1 in the different cell lines using Western blotting or mass spectrometry. 2. Ensure all components of the E3 ligase complex are sufficiently expressed. |
| Differences in drug metabolism or efflux | 1. Use a universal, well-characterized cell line as a positive control. 2. Measure the intracellular concentration of this compound over time in the different cell lines. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose Range for NEK7 Degradation
Objective: To identify the concentration range of this compound that results in maximal NEK7 degradation with minimal impact on cell viability.
Methodology:
-
Cell Plating: Plate cells at a desired density in multiple well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer.
-
Western Blot Analysis: Perform Western blotting to detect the levels of NEK7 and a loading control (e.g., GAPDH or Vinculin).
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to assess the cytotoxic effects of the different this compound concentrations.
-
Data Analysis: Quantify the band intensities from the Western blot to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) for NEK7. Correlate this with the cell viability data to identify the optimal therapeutic window.
Protocol 2: Proteome-wide Profiling to Identify Off-Target Effects
Objective: To identify unintended protein degradation events caused by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that achieves maximal NEK7 degradation (determined in Protocol 1) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from the different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Proteins that are significantly downregulated in the this compound treated group (besides NEK7) are potential off-targets.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 9NFQ: Crystal structure of CRBN-DDB1 and this compound in complex with NEK7 [ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation - Cryo EM - Undruggable Targets [thermofisher.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. criver.com [criver.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
potential off-target liabilities of MRT-3486
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target liabilities of MRT-3486. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a molecular glue degrader. It functions by inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target protein, NIMA-related kinase 7 (NEK7). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NEK7.
Q2: What are the potential sources of off-target liabilities for a molecular glue degrader like this compound?
Potential off-target liabilities for molecular glue degraders can arise from several factors:
-
Recruitment of unintended proteins to CRBN: The compound might facilitate the binding of proteins other than NEK7 to CRBN, leading to their degradation. This is often dependent on the presence of specific structural motifs (degrons) on the off-target protein that are recognized by the CRBN-drug complex.
-
Alteration of endogenous CRBN activity: The binding of this compound to CRBN could potentially alter its normal interactions with endogenous substrates, leading to unintended stabilization or degradation of other proteins.
-
Kinase inhibition: Although designed as a degrader, the molecule might directly inhibit the kinase activity of NEK7 or other kinases through competitive binding at the ATP-binding site.
Q3: Is there any publicly available data on the selectivity profile of this compound?
As of late 2025, detailed and comprehensive off-target screening data for this compound, such as full kinome scans or global proteomics, are not extensively available in the public domain. Preclinical development of such compounds typically involves rigorous selectivity profiling, but the specifics for this compound have not been fully disclosed. A recent study reported the crystal structure of the ternary complex formed by CRBN, this compound, and NEK7, confirming the intended on-target interaction.
For context, a different selective NEK7 molecular glue degrader, NK7-902, has been described as potently and selectively degrading NEK7.[1][2] Studies on compounds like NK7-902 can provide insights into the types of selectivity assessments performed for this class of molecules.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Liability) | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with NEK7 knockdown/knockout. | The phenotype may be due to the degradation of an off-target protein. | 1. Perform a global proteomics experiment (e.g., TMT-MS) to compare protein levels in vehicle-treated vs. This compound-treated cells. 2. Use a complementary method to inhibit NEK7 (e.g., siRNA, CRISPR) and assess if the phenotype is recapitulated. 3. Validate key potential off-targets identified in proteomics by Western blot. |
| Cellular toxicity at concentrations required for NEK7 degradation. | Toxicity could be due to the degradation of an essential protein or inhibition of a critical off-target kinase. | 1. Perform a dose-response curve to determine the therapeutic window between NEK7 degradation and cytotoxicity. 2. If proteomics data is available, check for the degradation of known essential proteins. 3. Conduct a broad kinase panel screen (e.g., KINOMEscan) to identify potential off-target kinases that might be inhibited. |
| Inconsistent results between different cell lines. | Cell-line specific expression of off-target proteins or different dependencies on NEK7 signaling. | 1. Characterize the expression levels of NEK7 and CRBN in the cell lines being used. 2. Perform proteomics in the different cell lines to identify cell-line specific off-targets. 3. Consider the genetic background of the cell lines, which may influence their response. |
| Discrepancy between NEK7 degradation and the expected downstream biological effect (e.g., NLRP3 inflammasome activation). | The biological pathway may have redundancies or context-dependent requirements for NEK7. For instance, studies with the NEK7 degrader NK7-902 have shown that while NEK7 is degraded, the inhibition of the NLRP3 inflammasome can be partial and donor-dependent in human cells.[1][2] | 1. Confirm robust NEK7 degradation at the protein level using Western blot. 2. Investigate the role of other kinases or signaling pathways that might compensate for the loss of NEK7. 3. Test the effect of this compound in different stimulation contexts or in primary cells from various donors. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
Technical Support Center: Cell Line Specific Responses to KRAS Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS inhibitors, MRTX-849 (Adagrasib) and MRTX-1133. The information is designed to address specific issues that may be encountered during experiments and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are MRTX-849 and MRTX-1133, and what is their mechanism of action?
A1: MRTX-849 (Adagrasib) is a potent and selective covalent inhibitor of KRAS G12C, a specific mutation in the KRAS protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][3] This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in KRAS-mutant cancers.[1][4] MRTX-1133 is a potent, non-covalent, and selective inhibitor of the KRAS G12D mutation.[4][5] It binds to the switch-II pocket of the KRAS G12D protein, disrupting its interaction with downstream effector proteins and thereby inhibiting signaling.[5]
Q2: Why do different cancer cell lines show varying sensitivity to MRTX-849 and MRTX-1133 treatment?
A2: The sensitivity of cancer cell lines to MRTX-849 and MRTX-1133 is influenced by several factors, leading to a range of IC50 values across different cell lines.[2][6] These factors include:
-
Genetic background of the cell line: The presence of co-mutations in other tumor suppressor genes or oncogenes can influence the dependency of the cell on the KRAS pathway.
-
Expression levels of KRAS G12C/G12D: The amount of the target protein can affect the concentration of the inhibitor required to achieve a biological response.
-
Activation of alternative signaling pathways: Some cell lines may have pre-existing activation of bypass pathways that can compensate for the inhibition of KRAS signaling.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins can reduce the intracellular concentration of the inhibitor.
Q3: What are the known mechanisms of acquired resistance to MRTX-849 and MRTX-1133?
A3: Acquired resistance to KRAS inhibitors is a significant challenge. Key mechanisms include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, such as amplification of the KRAS G12C allele, or mutations in downstream components like MEK or ERK.
-
Activation of bypass signaling pathways: Upregulation of alternative pathways, such as the PI3K-AKT-mTOR pathway, can promote cell survival despite KRAS inhibition.[7][8][9]
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs like EGFR can reactivate downstream pathways.[10]
-
Epithelial-to-mesenchymal transition (EMT): A change in the cell's phenotype can lead to reduced dependence on the KRAS pathway.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the same cell line across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell line instability | Cancer cell lines can genetically drift over time and with increasing passage number. Ensure you are using cells from a low-passage, authenticated stock. Periodically re-authenticate your cell lines. |
| Variations in cell density | The initial cell seeding density can significantly impact the final assay readout. Optimize and maintain a consistent seeding density for all experiments. |
| Inconsistent drug preparation | Ensure the inhibitor is fully dissolved and that serial dilutions are prepared accurately. Prepare fresh drug solutions for each experiment. |
| Differences in assay duration | The incubation time with the inhibitor can affect the IC50 value. Standardize the duration of drug exposure across all experiments. |
| Serum concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the drug treatment phase or using serum-free media if compatible with your cell line. |
Problem 2: No or weak inhibition of downstream signaling (e.g., p-ERK) despite using a potent concentration of the inhibitor.
| Possible Cause | Troubleshooting Steps |
| Rapid pathway reactivation | Some cell lines exhibit rapid feedback reactivation of the MAPK pathway.[6] Analyze p-ERK levels at earlier time points (e.g., 1, 2, 4, 6 hours) post-treatment. |
| Intrinsic resistance | The cell line may have intrinsic resistance mechanisms, such as activation of parallel signaling pathways. Investigate the activation status of other pathways like PI3K-AKT. |
| Poor cell permeability | The inhibitor may not be efficiently entering the cells. While MRTX-849 and MRTX-1133 are generally cell-permeable, specific cell lines might have unique membrane properties. |
| Incorrect antibody for Western blot | Ensure you are using a validated antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2 (Thr202/Tyr204)). |
| Suboptimal Western blot protocol | Optimize your Western blotting protocol, including lysis buffer composition (with phosphatase inhibitors), protein loading amount, and antibody concentrations. |
Data Presentation
Table 1: Cell Viability (IC50) of MRTX-849 in various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | 2D IC50 (nM) | 3D (Spheroid) IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 - 50 | 0.2 - 10 | [2][11] |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 100 | 10 - 50 | [3][6] |
| H2122 | Non-Small Cell Lung Cancer | 50 - 200 | 20 - 100 | [11] |
| SW1573 | Non-Small Cell Lung Cancer | >500 | >500 | [6] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | >500 | >500 | [6] |
| CT26.G12C | Colorectal Carcinoma | 65 - 96 | Not Reported | [12] |
Table 2: Cell Viability (IC50) of MRTX-1133 in various KRAS G12D mutant cancer cell lines.
| Cell Line | Cancer Type | 2D IC50 (nM) | Reference |
| AsPc-1 | Pancreatic Cancer | 7 - 10 | [13] |
| SW1990 | Pancreatic Cancer | 7 - 10 | [13][14] |
| PANC-1 | Pancreatic Cancer | Resistant | [14][15] |
| HPAC | Pancreatic Cancer | ~5 | [4] |
| AGS | Gastric Adenocarcinoma | 6 | [5] |
Experimental Protocols
Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with a KRAS inhibitor.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
KRAS inhibitor (e.g., MRTX-849)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-p-MEK1/2 (Ser217/221), anti-total-MEK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with the KRAS inhibitor at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Extraction: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a precast polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
KRAS inhibitor (e.g., MRTX-849)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS inhibitor. Include a vehicle-treated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
Caption: KRAS signaling pathway and the point of inhibition by MRTX compounds.
Caption: A streamlined workflow for Western blot analysis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Collection - Data from Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - Cancer Discovery - Figshare [figshare.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MRT-3486-Induced GSPT1 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MRT-3486, a molecular glue degrader targeting the translation termination factor GSPT1 for proteasomal degradation via the E3 ubiquitin ligase Cereblon (CRBN). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on overcoming resistance to this compound-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of GSPT1. It functions by forming a ternary complex with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts translation termination, leading to cellular stress and apoptosis in cancer cells.[1][2][3]
Q2: My cells are showing reduced sensitivity or have become resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to molecular glue degraders like this compound can arise through several mechanisms. The most common are:
-
Mutations in the target protein (GSPT1): Alterations in the GSPT1 amino acid sequence, particularly within the degron motif recognized by the this compound-CRBN complex, can prevent the formation of a stable ternary complex, thereby inhibiting degradation.[4][5][6][7]
-
Alterations in the E3 ligase complex: Mutations, downregulation, or post-translational modifications of CRBN or other components of the CRL4CRBN E3 ligase complex can impair its ability to bind this compound or ubiquitinate GSPT1.[8][9]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Activation of compensatory signaling pathways: Cells may adapt by upregulating pathways that bypass the effects of GSPT1 depletion.
Q3: How can I determine if my resistant cells have mutations in GSPT1 or CRBN?
A3: To identify mutations in GSPT1 or CRBN, you can perform Sanger sequencing of the respective genes from your resistant cell lines and compare them to the parental, sensitive cells. For a more comprehensive, unbiased approach, whole-exome or whole-genome sequencing can be employed.
Q4: What are the key experimental controls to include when studying this compound-induced degradation?
A4: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of GSPT1 and other proteins in the absence of the degrader.
-
Inactive Epimer/Analog Control: If available, a structurally similar but inactive version of this compound that does not induce degradation can help to distinguish on-target from off-target effects.
-
Proteasome Inhibitor (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should rescue this compound-induced GSPT1 degradation, confirming that the process is proteasome-dependent.[3]
-
CRBN Knockout/Knockdown Cells: Demonstrating that this compound is inactive in cells lacking CRBN confirms its dependence on this E3 ligase.[3]
Troubleshooting Guides
Problem 1: Suboptimal or No GSPT1 Degradation Observed
If you are not observing the expected level of GSPT1 degradation with this compound, consider the following troubleshooting steps.
Caption: this compound-mediated GSPT1 degradation pathway.
| Potential Cause | Suggested Solution | Experimental Verification |
| Compound Inactivity | Ensure the compound is properly stored and handled. Prepare fresh stock solutions. | Test a new batch of this compound. Confirm its identity and purity via LC-MS or NMR. |
| Suboptimal Concentration or Time | Perform a dose-response and time-course experiment to determine the optimal DC50 and Dmax. | Quantitative Western Blot (see Protocol 1). |
| Low CRBN Expression | The cell line may have low endogenous levels of CRBN. | Check CRBN expression levels by Western blot or qPCR. Use a cell line with known high CRBN expression as a positive control. |
| Cell Line Insensitivity | The cell line may have intrinsic resistance mechanisms. | Test this compound in a panel of different cell lines known to be sensitive to GSPT1 degraders. |
| Proteasome Dysfunction | Cellular proteasome activity may be compromised. | Perform a proteasome activity assay in your cell line. |
Problem 2: Acquired Resistance to this compound After Prolonged Treatment
If your cells initially respond to this compound but develop resistance over time, the following guide can help you investigate the underlying mechanisms.
Caption: Experimental workflow for investigating acquired resistance.
| Potential Cause | Suggested Solution | Experimental Verification |
| GSPT1 Mutation | Sequence the GSPT1 gene in resistant clones to identify mutations in the degron region. | Sanger or Next-Generation Sequencing. |
| CRBN Pathway Alteration | Sequence CRBN and other key components of the CRL4CRBN complex. Assess CRBN protein levels. | Sanger or Next-Generation Sequencing. Western Blot for CRBN. |
| Reduced Ternary Complex Formation | A mutation in GSPT1 or CRBN may disrupt the formation of the ternary complex. | Co-Immunoprecipitation (see Protocol 2). |
| Loss of Target Engagement | The mutation may prevent this compound from binding to GSPT1. | Cellular Thermal Shift Assay (CETSA) (see Protocol 3). |
| Upregulation of Efflux Pumps | Increased expression of ABC transporters may reduce intracellular drug concentration. | qRT-PCR or Western blot for common drug efflux pumps (e.g., ABCB1, ABCG2). |
| Novel Resistance Mechanisms | Unbiased genetic screens can identify novel genes involved in resistance. | Genome-wide or targeted CRISPR screen (see Protocol 4). |
Data Presentation
Table 1: Summary of Potential GSPT1 Mutations Conferring Resistance to Molecular Glue Degraders
Note: This data is generalized from studies with other GSPT1 degraders like CC-885 and may be indicative of potential resistance mechanisms for this compound.[4][7][10]
| GSPT1 Mutation | Location | Effect on Degradation | Reference Compound(s) |
| S574del | β-hairpin degron | Impaired ternary complex formation | CC-885 |
| G575N | β-hairpin degron | Abolished degradation | CC-885, CC-90009 |
| Q611 mutations | Near degron | Reduced ternary complex stability | CC-885 |
Table 2: Troubleshooting Quantitative Western Blot for GSPT1 Degradation
| Problem | Potential Cause | Solution |
| High Background | Insufficient blocking; Primary or secondary antibody concentration too high. | Increase blocking time or use a different blocking agent. Titrate antibody concentrations. |
| No or Weak Signal | Insufficient protein loaded; Inefficient transfer; Low GSPT1 expression; Inactive antibody. | Load more protein (20-40 µg). Verify transfer with Ponceau S stain. Use a positive control cell line. Use a fresh, validated antibody. |
| Inconsistent Results | Uneven protein loading; Inconsistent transfer; Variable incubation times. | Perform a careful protein quantification (BCA assay). Ensure consistent transfer conditions. Standardize all incubation steps. |
| Saturated Signal | Too much protein loaded; Antibody concentration too high; Overexposure. | Reduce protein load. Titrate antibodies. Reduce exposure time during imaging. |
Experimental Protocols
Protocol 1: Quantitative Western Blot for GSPT1 Degradation Kinetics
Objective: To determine the dose-dependent and time-dependent degradation of GSPT1 by this compound.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., DCmax from the dose-response) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for GSPT1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[11][12][13][14]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the this compound-induced GSPT1-CRBN ternary complex.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation for a short period (e.g., 2-4 hours) to capture the complex before complete degradation. Include a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CRBN antibody (or anti-GSPT1) overnight at 4°C. Use a relevant IgG as a negative control.
-
Capture the immune complexes with Protein A/G magnetic beads.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the input, unbound, and eluted fractions by Western blot using antibodies against GSPT1 and CRBN.[10][15]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to GSPT1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blot for GSPT1.
-
Data Analysis: Quantify the GSPT1 band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[16][17][18]
Protocol 4: CRISPR-Cas9 Screen to Identify Resistance Genes
Objective: To perform an unbiased, genome-wide screen to identify genes whose loss-of-function confers resistance to this compound.
Methodology:
-
Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
Antibiotic Selection: Select for successfully transduced cells.
-
Drug Treatment: Treat the cell population with a lethal dose of this compound. A control population is treated with vehicle.
-
Harvesting: Collect surviving cells after a period of selection.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA and amplify the sgRNA-containing regions by PCR. Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are enriched in the this compound-treated population compared to the control. These sgRNAs target genes whose knockout confers resistance.[4][19][20][21][22][23][24]
This technical support center provides a starting point for addressing resistance to this compound. As research in this area is rapidly evolving, we recommend staying updated with the latest publications on molecular glue degraders and resistance mechanisms.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. | Broad Institute [broadinstitute.org]
- 7. CRISPR-Suppressor Scanning Unsticks Molecular Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 23. biorxiv.org [biorxiv.org]
- 24. twistbioscience.com [twistbioscience.com]
interpreting variable IL-1β inhibition with MRT-3486
Introduction to MRT-3486
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2][3] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[1][2] this compound specifically targets a key component of the NLRP3 inflammasome, preventing its assembly and subsequent downstream signaling. This leads to a reduction in the production and release of mature IL-1β, a central mediator of inflammation.
Troubleshooting Guides & FAQs
This section addresses common issues that researchers may encounter during in vitro experiments with this compound.
Question 1: Why am I observing high variability in the IC50 value of this compound across different experiments?
Answer: Variability in the half-maximal inhibitory concentration (IC50) can arise from several factors:
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered responses to stimuli and inhibitors. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Cell Density: The density at which cells are seeded can impact their metabolic activity and response to treatment. Ensure consistent cell seeding densities across all wells and experiments.
-
Reagent Quality and Consistency: The potency of stimulants like lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP) can vary between lots and manufacturers. Use the same batch of reagents whenever possible and qualify new batches before use.
-
Inconsistent Incubation Times: Ensure that the timing of priming, stimulation, and inhibitor treatment is consistent across all experiments.
-
Solubility of this compound: Poor solubility can lead to inaccurate effective concentrations. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture media. Precipitates should not be visible.
Question 2: I am not observing any inhibition of IL-1β release with this compound in my cell line.
Answer: A lack of inhibition could be due to several reasons related to the experimental setup and the specific cell line:
-
Cell Line-Specific NLRP3 Expression: The expression levels of NLRP3 and other inflammasome components can vary significantly between different cell lines. Confirm that your chosen cell line expresses all the necessary components of the NLRP3 inflammasome.
-
Ineffective Inflammasome Activation: The protocol for inducing inflammasome activation may not be optimal for your specific cell line. The concentration and timing of both the priming signal (e.g., LPS) and the activation signal (e.g., ATP, nigericin) may need to be optimized.[2][4]
-
Alternative IL-1β Processing Pathways: In some cell types and under certain conditions, IL-1β can be processed by caspases other than caspase-1, such as caspase-8, or by extracellular proteases.[5][6] this compound, being an NLRP3 inhibitor, would not affect these alternative pathways.
-
Compound Degradation: Ensure that this compound has been stored correctly and that the working solutions are freshly prepared.
Question 3: I am observing significant cytotoxicity at concentrations where this compound is expected to be active. How can I distinguish between specific inhibition and cell death?
Answer: It is crucial to differentiate between the specific inhibitory effects of this compound and non-specific effects due to cytotoxicity.
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as an MTT, LDH, or CellTiter-Glo assay, in parallel with your inhibition experiment. This will help you determine the concentration range at which this compound is toxic to your cells.
-
Lower the Concentration: If cytotoxicity is observed, lower the concentration of this compound to a non-toxic range.
-
Reduce Treatment Duration: Shortening the incubation time with the inhibitor may reduce cytotoxicity while still allowing for effective inhibition.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.1%).
Question 4: How can I confirm that this compound is specifically inhibiting the NLRP3 inflammasome in my experiment?
Answer: To verify the specificity of this compound, you can perform the following control experiments:
-
Measure Upstream Events: Assess the effect of this compound on events upstream of NLRP3 activation, such as the NF-κB signaling pathway. This compound should not inhibit the LPS-induced expression of pro-IL-1β. This can be checked by Western blot or qPCR.
-
Assess Other Inflammasomes: If your cell line can be stimulated to activate other inflammasomes (e.g., AIM2), test whether this compound inhibits IL-1β release through these alternative pathways. A specific NLRP3 inhibitor should not affect other inflammasomes.
-
Caspase-1 Activity Assay: Directly measure caspase-1 activity in cell lysates or supernatants.[7][8] this compound should inhibit the activation of caspase-1 following NLRP3 stimulation.
Quantitative Data Summary
The following tables present representative data for the characterization of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Stimulus | IC50 (nM) |
| THP-1 (human monocytic) | LPS + ATP | 50 |
| J774A.1 (murine macrophage) | LPS + Nigericin | 75 |
| Primary Human Macrophages | LPS + ATP | 40 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (µM) |
| THP-1 | MTT (24h) | > 50 |
| J774A.1 | LDH (24h) | > 50 |
| Primary Human Macrophages | CellTiter-Glo (24h) | > 50 |
Experimental Protocols
Protocol 1: In Vitro IL-1β Inhibition Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Replace the medium with fresh, serum-free medium and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[9][10][11]
Protocol 2: Caspase-1 Activity Assay
-
Cell Treatment: Treat cells as described in Protocol 1 (steps 1-5).
-
Lysate Preparation: After stimulation, collect both the cell culture supernatant (for secreted caspase-1) and lyse the cells in a buffer provided with a caspase-1 activity assay kit.
-
Activity Measurement: Use a commercially available caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay based on the cleavage of a specific substrate like Ac-YVAD-pNA).[8] Follow the manufacturer's protocol to measure caspase-1 activity in the lysates or supernatants.[7]
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]
- 7. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 8. bosterbio.com [bosterbio.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. IL-1β and IL-18 ELISA [bio-protocol.org]
- 11. mpbio.com [mpbio.com]
stability of MRT-3486 in solution and storage conditions
Welcome to the technical support center for MRT-3486. This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the powder at -20°C for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
The solubility and stability of this compound have been reported in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is advisable to dissolve this compound in high-quality, anhydrous DMSO. The recommended storage conditions for DMSO stock solutions are as follows:
To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q3: Can I store this compound solutions at room temperature?
While some suppliers may ship solid this compound at room temperature, it is not recommended to store solutions of the compound at room temperature for extended periods.[2] For working solutions in aqueous buffers, it is best practice to prepare them fresh for each experiment.
Q4: Is this compound stable in aqueous buffers?
There is limited publicly available data on the stability of this compound in various aqueous buffers. The stability can be influenced by the pH, buffer composition, and presence of other molecules. It is highly recommended to prepare fresh aqueous solutions for each experiment from a DMSO stock. If storage of an aqueous solution is necessary, it should be for a very short duration and kept on ice. A pilot stability test in your specific experimental buffer is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Ensure solid compound and stock solutions are stored at the recommended temperatures. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions in your experimental buffer for each experiment. |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in the chosen buffer. | - Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but compatible with your experimental system. - Consider using a sonicator to aid dissolution. - If precipitation persists, a different buffer system or the use of a solubilizing agent may be necessary. |
| Loss of compound activity over time | The compound may be degrading in your specific experimental conditions (e.g., due to pH, light exposure, or temperature). | - Perform a time-course experiment to assess the stability of this compound in your experimental buffer. - Protect solutions from light, especially if the experiment is lengthy. - Maintain a consistent temperature during your experiments. |
Stability Data Summary
The following table summarizes the currently available storage recommendations for this compound.
| Form | Solvent | Storage Temperature | Duration |
| Solid (Powder) | N/A | -20°C | Up to 2 years[1] |
| Solution | DMSO | 4°C | Up to 2 weeks[1] |
| Solution | DMSO | -80°C | Up to 6 months[1] |
Note: Stability in other solvents and aqueous buffers has not been extensively reported. Researchers should validate stability under their specific experimental conditions.
Experimental Protocols
Protocol: General Guideline for Assessing this compound Stability in an Experimental Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock solution into your experimental buffer to the final working concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system. This will serve as your baseline measurement.
-
Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze them by HPLC.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new peaks, which may indicate degradation products.
-
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide an indication of the compound's stability under your specific conditions.
Visualizations
Mechanism of Action of this compound
This compound is a molecular glue degrader that induces the degradation of its target protein, NEK7. It achieves this by forming a ternary complex with the E3 ubiquitin ligase component Cereblon (CRBN) and NEK7. This proximity leads to the ubiquitination of NEK7, marking it for degradation by the proteasome.
References
controlling for confounding factors in MRT-3486 studies
Technical Support Center: MRT-3486 Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, this compound. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and control for confounding factors in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cancer cell line, but how can we confirm this is an on-target effect?
A1: It is critical to validate that the observed cellular phenotype is a direct result of this compound inhibiting its intended target.[1] Key strategies include:
-
Genetic Target Validation: Use CRISPR-Cas9 to knock out the putative target of this compound. If the compound's cytotoxic effect is diminished or abrogated in the knockout cells compared to wild-type, it strongly suggests an on-target mechanism.[2]
-
Rescue Experiments: If this compound induces a specific phenotype, attempt to "rescue" it by introducing a constitutively active form of a downstream effector of the target kinase. Reversal of the phenotype provides strong evidence for on-target activity.[3]
-
Use of Structurally Different Inhibitors: Employing a selective inhibitor of the same target with a different chemical structure can help confirm that the biological effect is not due to an off-target effect specific to the chemical scaffold of this compound.[3]
Q2: Our IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A2: Discrepancies in IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments.[4]
-
Serum Concentration: Components in serum can bind to small molecules, reducing their effective concentration. Be consistent with the serum type and concentration used in your culture medium.[5]
-
Assay-Specific Confounders: The inhibitor itself may interfere with the viability reagent (e.g., chemical reduction of MTT). It is advisable to run controls with the inhibitor in cell-free media to test for this.[4]
Q3: How can we assess the impact of this compound on cellular metabolism?
A3: Several assays can be used to measure the effect of this compound on cancer cell metabolism:
-
Extracellular Flux Analysis: The Seahorse metabolic flux assay is a standard method for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[6]
-
Metabolomics: Mass spectrometry-based metabolomics can provide a comprehensive profile of metabolite abundances in response to this compound treatment.[6]
-
Isotope Tracing: Stable isotope-labeled nutrients, such as [13C]glucose, can be used to trace metabolic pathways and determine how this compound alters nutrient utilization.[7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Cell Seeding Density | Ensure accurate cell counting and even distribution of cells in multi-well plates. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Compound Precipitation | Visually inspect the compound in solution and in the culture medium for any signs of precipitation. If necessary, adjust the solvent or concentration. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps to ensure uniformity across all plates and experiments. |
Issue 2: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Strategy |
| Broad Kinase Inhibition | Perform a kinome-wide selectivity profiling assay to identify other kinases that this compound may be inhibiting.[3] |
| Compound-Induced Cellular Stress | Measure markers of cellular stress, such as reactive oxygen species (ROS) production, to determine if the observed effects are due to a general stress response. |
| Alteration of Unrelated Pathways | Use pathway analysis tools to investigate if the observed phenotypic changes correlate with the modulation of signaling pathways unrelated to the intended target.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Phosphorylation
This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation of its direct downstream substrate.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for the phosphorylated form of the target substrate, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Protocol 2: Seahorse XF Mito Stress Test
This protocol measures key parameters of mitochondrial function in real-time.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Assay Preparation: Wash the cells with assay medium and place them in a non-CO2 incubator for one hour prior to the assay.
-
Seahorse XF Analysis: Load the Seahorse XF cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A). Place the cartridge and the cell plate into the Seahorse XF Analyzer to measure OCR.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: The inhibitory action of this compound on its signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research [mdpi.com]
- 7. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
how to mitigate batch-to-batch variability of MRT-3486
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability of MRT-3486. The following troubleshooting guides and frequently asked questions (FAQs) provide actionable advice to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule that functions as a molecular glue degrader. It induces proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the serine/threonine-protein kinase Nek7 (NEK7).[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NEK7. The crystal structure of the ternary complex formed by CRBN-DDB1, this compound, and NEK7 has been determined, providing a detailed understanding of its mechanism.[1]
Q2: What constitutes batch-to-batch variability for a small molecule like this compound?
Batch-to-batch variability refers to differences in the chemical and physical properties of a compound from one synthesis batch to another. For this compound, this could manifest as variations in:
-
Purity: Presence of impurities from the synthesis process.
-
Potency: Differences in the effective concentration required to induce NEK7 degradation (EC50) or inhibit its activity (IC50).
-
Solubility: Variations in how well the compound dissolves, which can affect its bioavailability in cell-based assays.
-
Physical form: Differences in crystalline structure or amorphous nature (polymorphism), which can impact stability and dissolution.
Q3: Why is it critical to mitigate batch-to-batch variability?
Troubleshooting Guide: Addressing Suspected Batch-to-Batch Variability
If you suspect that batch-to-batch variability of this compound is impacting your experimental results, follow this step-by-step guide to identify and mitigate the issue.
Step 1: Initial Assessment and Batch Comparison
The first step is to confirm if the observed variability correlates with a change in the batch of this compound.
Question: My results have suddenly shifted, and I suspect it might be the new batch of this compound. How can I confirm this?
Answer:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs for the new and old batches. Look for any reported differences in purity (as determined by methods like HPLC), appearance, or other specified parameters.[4]
-
Perform a Side-by-Side Comparison: If you still have a small amount of the previous "good" batch, perform a direct comparison experiment with the new batch. A simple dose-response experiment to determine the EC50 for NEK7 degradation is a good starting point.
Quantitative Data Summary: Hypothetical Batch Comparison
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 96.5% | ≥ 98.0% |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| NEK7 Degradation EC50 | 50 nM | 150 nM | 40-60 nM |
| Solubility in DMSO | 100 mM | 80 mM | ≥ 100 mM |
This table presents hypothetical data for illustrative purposes.
Step 2: Analytical Characterization
If the initial assessment suggests a difference between batches, a more thorough analytical characterization of the new batch is warranted.
Question: My new batch of this compound has a lower potency. What analytical tests should I consider to understand the cause?
Answer:
A comprehensive analysis can help pinpoint the root cause of the variability. Consider the following analytical techniques:[5]
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity and identify any potential impurities.[4]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound and its major components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[4]
-
Powder X-ray Diffraction (PXRD): To assess the solid-state properties and check for polymorphism.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability and melting point.[4]
Step 3: Experimental Protocol Standardization
Inconsistent experimental procedures can be a significant source of variability, which may be mistaken for batch-to-batch differences in the compound.
Question: How can I be sure that my experimental setup is not contributing to the observed variability?
Answer:
Standardizing your experimental protocols is crucial.[6] Implement the following measures:
-
Consistent Compound Handling:
-
Always dissolve this compound in the same high-quality, anhydrous solvent (e.g., DMSO).
-
Prepare fresh stock solutions for each experiment or establish a clear protocol for the storage and use of frozen stocks.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Cell-Based Assay Standardization:
-
Use of Controls:
-
Include a positive control (a known potent batch of this compound or another compound with a similar mechanism) and a negative control (vehicle) in every experiment.
-
Experimental Workflow for Mitigating Variability
Below is a diagram illustrating a systematic workflow for identifying and mitigating batch-to-batch variability of this compound.
Detailed Experimental Protocols
Protocol 1: Determining the EC50 for NEK7 Degradation via Western Blot
Objective: To quantify the potency of a new batch of this compound by measuring the degradation of its target protein, NEK7.
Methodology:
-
Cell Seeding: Plate a human cell line endogenously expressing NEK7 (e.g., HEK293T) in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform a serial dilution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NEK7 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NEK7 signal to the loading control. Plot the normalized NEK7 levels against the log concentration of this compound and fit a dose-response curve to determine the EC50 value.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of NEK7.
References
Validation & Comparative
A Comparative Guide to NEK7 Degraders: MRT-3486 and NK7-902
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two molecular glue degraders targeting the NIMA-related kinase 7 (NEK7): MRT-3486 and NK7-902. Both compounds utilize the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of NEK7, a protein implicated in inflammatory diseases through its role in the activation of the NLRP3 inflammasome. This document summarizes the available performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to NEK7 Degraders
NEK7 is a serine/threonine kinase that has been identified as a critical component for the assembly and activation of the NLRP3 inflammasome, a key player in the innate immune response. Dysregulation of the NLRP3 inflammasome is associated with a range of autoinflammatory and autoimmune disorders. Molecular glue degraders that target NEK7 for proteasomal degradation represent a promising therapeutic strategy for these conditions. By hijacking the cell's natural protein disposal machinery, these small molecules can selectively eliminate NEK7, thereby inhibiting downstream inflammatory signaling.
Performance Data
Quantitative data for the in vitro and in vivo performance of NK7-902 is available from published research. In contrast, specific degradation potency and efficacy data for this compound are not currently available in the public domain.
NK7-902 Performance
| Metric | Cell Type / Species | Value | Reference |
| DC50 | Human Primary Monocytes | 0.2 nM | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.6 nM | [1] | |
| Mouse Splenocytes | 54.2 nM | [1] | |
| Dmax | Human Primary Monocytes, PBMCs, Mouse Splenocytes | >95% | [1] |
| In Vivo Degradation | Cynomolgus Monkey (0.2 mg/kg, p.o.) | ~70% NEK7 degradation in blood | [1] |
| Cynomolgus Monkey (2 mg/kg, p.o.) | >95% NEK7 degradation in blood | ||
| Pharmacokinetics (Cynomolgus Monkey, 0.2 mg/kg, p.o.) | Bioavailability | 50% | [1] |
| t1/2 | 3.5 h | [1] | |
| Cmax | 257 nM | [1] | |
| AUC | 1600 nM·h | [1] | |
| Pharmacokinetics (Rat) | Bioavailability | 62% | [1] |
| t1/2 | 4 h | [1] |
This compound Performance
This compound is a cereblon-based NEK7 molecular glue degrader. While it has been utilized in structural biology studies to form a ternary complex with NEK7 and CRBN-DDB1 for crystallization, quantitative performance metrics such as DC50 and Dmax have not been publicly disclosed.
Mechanism of Action: NEK7 Degradation
Both this compound and NK7-902 function as molecular glues that induce the proximity of NEK7 to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of NEK7 prevents its interaction with the NLRP3 inflammasome, thereby inhibiting its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.
Experimental Protocols
The following are representative experimental protocols for the evaluation of NEK7 degraders, based on methodologies used for the characterization of NK7-902.
NEK7 Degradation Assay (Western Blot)
This assay quantifies the reduction in NEK7 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the NEK7 degrader or a vehicle control (e.g., DMSO).
-
Incubation: Treated cells are incubated for a specified period (e.g., 18 hours) to allow for protein degradation.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for NEK7, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-β-actin) is used to normalize for protein loading.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the resulting bands are imaged.
-
Analysis: The intensity of the NEK7 band is quantified and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are determined from the dose-response curve.
IL-1β Secretion Assay (HTRF)
This assay measures the functional consequence of NEK7 degradation by quantifying the inhibition of NLRP3 inflammasome-mediated IL-1β release.
Methodology:
-
Cell Priming: Human whole blood or isolated immune cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Degrader Treatment: The primed cells are treated with the NEK7 degrader at various concentrations.
-
NLRP3 Activation: The NLRP3 inflammasome is activated using a stimulus such as ATP or nigericin.
-
Supernatant Collection: The cell supernatant is collected after a defined incubation period.
-
HTRF Assay: The concentration of secreted IL-1β in the supernatant is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit according to the manufacturer's instructions.
-
Analysis: The inhibition of IL-1β secretion is calculated relative to the vehicle-treated and activated control.
Summary and Conclusion
This guide provides a comparative overview of the NEK7 degraders this compound and NK7-902. Extensive preclinical data is available for NK7-902, demonstrating its potent and selective degradation of NEK7 in various cell types and its efficacy in animal models.[1] The detailed experimental protocols provided for NK7-902 serve as a valuable resource for researchers in the field.
In contrast, while this compound is confirmed as a NEK7 molecular glue degrader that engages with Cereblon, there is a lack of publicly available quantitative data on its degradation performance. This data gap currently prevents a direct, objective comparison of the potency and efficacy of this compound against NK7-902.
For researchers and drug development professionals, NK7-902 represents a well-characterized tool compound for studying the biological consequences of NEK7 degradation and a potential starting point for therapeutic development. Further disclosure of data for this compound will be necessary to enable a comprehensive comparative assessment.
References
Validating NEK7 as the Primary Target of the Molecular Glue Degrader MRT-3486: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating NIMA-related kinase 7 (NEK7) as the primary target of MRT-3486, a novel molecular glue degrader. By presenting a comparative overview with alternative NEK7-targeting compounds and related pathway inhibitors, this document aims to offer an objective assessment of this compound's performance, supported by detailed experimental methodologies and data visualizations.
Executive Summary
This compound is a potent and selective cereblon-based molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of NEK7. NEK7 is a crucial component in the activation of the NLRP3 inflammasome, a key player in innate immunity and the inflammatory response. By targeting NEK7 for degradation, this compound offers a promising therapeutic strategy for a range of inflammatory diseases. This guide delves into the evidence supporting NEK7 as the bona fide target of this compound and compares its activity with other known NEK7 and NLRP3 inhibitors.
Comparative Analysis of NEK7-Targeting Compounds
The therapeutic landscape for intervening in the NEK7-NLRP3 axis includes direct NLRP3 inhibitors, NEK7 inhibitors, and NEK7 molecular glue degraders. This compound is situated in the latter class, offering the advantage of target elimination over transient inhibition. Below is a comparative summary of key compounds.
| Compound | Target(s) | Mechanism of Action | Potency | Selectivity |
| This compound | NEK7 | Molecular Glue Degrader (via CRBN) | DC50: To be determined in direct comparative studies. | Reported to be selective for NEK7. |
| MRT-8102 | NEK7 | Molecular Glue Degrader (via CRBN) | DC50: 10 nM (in CAL51 cells) | Preclinical studies show high selectivity for NEK7 with no observed off-target activity.[1] |
| LC-04-045 | NEK7 | Molecular Glue Degrader (via CRBN) | DC50: 7 nM (in MOLT-4 cells) | High selectivity for NEK7 across the proteome. |
| Ofirnoflast (HT-6184) | NEK7 | Allosteric Inhibitor | Currently in Phase 2 clinical trials. | Engages an allosteric site adjacent to the ATP-binding pocket. |
| Rociletinib | NEK7, EGFR | Covalent Inhibitor | IC50: ~0.47 µM (for NLRP3 inflammasome inhibition) | Also a potent EGFR inhibitor. |
| MCC950 | NLRP3 | Direct Inhibitor | IC50: 7.5 nM (in BMDMs) | Selective for NLRP3 over other inflammasomes. |
Experimental Validation of NEK7 as the Primary Target of this compound
The validation of NEK7 as the primary target of this compound relies on a combination of biochemical, cellular, and proteomic approaches. These experiments are designed to demonstrate direct engagement, selective degradation, and functional consequences of NEK7 depletion by this compound.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Cells expressing endogenous NEK7 (e.g., HEK293T, THP-1) are cultured to ~80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.
-
Thermal Challenge: The treated cells are harvested, washed, and resuspended in a suitable buffer. The cell suspension is then divided into aliquots and subjected to a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a PCR thermocycler.
-
Cell Lysis and Fractionation: After the heat shock, cells are lysed (e.g., by freeze-thaw cycles or sonication). The soluble fraction, containing proteins that remained folded and soluble, is separated from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: The amount of soluble NEK7 in the supernatant is quantified by Western blotting using a specific anti-NEK7 antibody. The band intensities are densitometrically analyzed.
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble NEK7 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Logical Relationship of CETSA in Target Validation
Caption: CETSA workflow for validating this compound and NEK7 interaction.
Target Degradation: Proteomics-based Approaches
To confirm that this compound selectively induces the degradation of NEK7, quantitative proteomics is employed. This allows for an unbiased, proteome-wide assessment of changes in protein abundance following compound treatment.
Experimental Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., CAL51) is cultured and treated with this compound (e.g., 10 µM) or DMSO for a specified duration (e.g., 24 hours).
-
Protein Extraction and Digestion: Cells are harvested, and total protein is extracted. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different treatment conditions are labeled with tandem mass tags (TMT), allowing for multiplexed analysis and precise relative quantification in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and the TMT reporter ions, providing both identification and relative quantification of the peptides.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify thousands of proteins across the different conditions. The abundance of each protein in the this compound-treated sample is compared to the vehicle control. A significant and selective decrease in NEK7 levels confirms its degradation.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced NEK7 degradation and its downstream effects.
Confirmation of Interaction: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) is a gold-standard method to identify protein-protein interactions. In the context of this compound, it can be used to demonstrate the formation of the ternary complex between CRBN, this compound, and NEK7.
Experimental Protocol:
-
Cell Lysis: Cells treated with this compound or DMSO are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one component of the expected complex (e.g., anti-CRBN or anti-NEK7). The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed multiple times with a lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis by Mass Spectrometry: The eluted proteins are digested into peptides and analyzed by LC-MS/MS to identify all the proteins present in the immunoprecipitated complex. An enrichment of NEK7 in the CRBN immunoprecipitate (or vice versa) in the presence of this compound confirms the formation of the ternary complex.
Experimental Workflow for Co-IP-MS
Caption: Co-immunoprecipitation workflow to validate the this compound-induced CRBN-NEK7 interaction.
Conclusion
The validation of NEK7 as the primary target of this compound is supported by a multi-faceted experimental approach. Techniques such as CETSA provide evidence of direct target engagement in a cellular context. Proteomics analyses confirm the selective degradation of NEK7, and co-immunoprecipitation with mass spectrometry validates the formation of the key ternary complex. The data from these and other supporting experiments collectively build a strong case for NEK7 as the bona fide target of this compound. When compared to other NEK7-targeting modalities and NLRP3 inhibitors, this compound's mechanism of action as a molecular glue degrader presents a distinct and potentially more durable therapeutic effect by eliminating the target protein. Further direct comparative studies will be crucial to fully delineate its performance profile relative to other emerging therapies in this space.
References
A Comparative Analysis of MRT-3486 and Other Molecular Glues for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Molecular glues are a promising class of small molecules that induce the degradation of target proteins by hijacking the cell's natural protein disposal machinery. This guide provides a comparative analysis of MRT-3486, a novel molecular glue, with other well-characterized molecular glues, including the clinically approved immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, and the clinical candidate CC-90009.
Mechanism of Action: A Common Strategy with Diverse Targets
Molecular glues function by inducing a novel interaction between an E3 ubiquitin ligase and a "neosubstrate" protein, which is not a natural target of the ligase. This induced proximity leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome. The most well-known molecular glues, including the ones discussed here, utilize the Cereblon (CRBN) E3 ligase complex.
While the core mechanism is shared, the therapeutic effect of each molecular glue is determined by the specific neosubstrate it targets for degradation.
-
This compound: Developed by Monte Rosa Therapeutics, this compound is a potent and selective molecular glue that induces the degradation of NIMA-related kinase 7 (NEK7). NEK7 is a protein implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.
-
Lenalidomide and Pomalidomide: These approved IMiDs are used in the treatment of multiple myeloma and other hematological malignancies. Their primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] Degradation of these factors leads to anti-proliferative and immunomodulatory effects.
-
CC-90009: This clinical-stage molecular glue is being investigated for the treatment of acute myeloid leukemia (AML). It selectively induces the degradation of the translation termination factor GSPT1.[5]
The signaling pathway below illustrates the general mechanism of CRBN-mediated protein degradation by molecular glues.
Comparative Performance Data
The following table summarizes the quantitative data on the degradation potency and efficacy of this compound and other molecular glues.
| Molecular Glue | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (MRT-8102) | NEK7 | CAL51 | 10 | 89 | |
| Lenalidomide | IKZF1 | MM.1S | ~100-1000 | >50 | [1][6][7] |
| Pomalidomide | IKZF1 | MM.1S | ~10-100 | >70 | [8] |
| CC-90009 | GSPT1 | MOLM-13 | <100 | >70 | [9][10] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment duration, and experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell Culture
-
CAL51 Cells: This human breast adenocarcinoma cell line is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11][12][13][14] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MM.1S Cells: This human multiple myeloma cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MOLM-13 Cells: This human acute myeloid leukemia cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
This workflow outlines the key steps for assessing the selectivity of a molecular glue degrader.
-
Cell Treatment: Plate cells (e.g., CAL51) and treat with the molecular glue (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a unique TMT reagent. This allows for multiplexing of samples.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. The relative abundance of each protein in the drug-treated samples is compared to the vehicle control to identify proteins that are significantly degraded.[15][16][17][18][19]
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure protein-protein interactions.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for CRBN fused to NanoLuc® luciferase (the BRET donor) and the neosubstrate (e.g., NEK7) fused to HaloTag® (the BRET acceptor).
-
Labeling: Add a fluorescent HaloTag® ligand to the cells, which covalently binds to the HaloTag®-fused neosubstrate.
-
Treatment and Substrate Addition: Treat the cells with the molecular glue at various concentrations, followed by the addition of the NanoLuc® substrate.
-
BRET Measurement: Measure the luminescence emission at two wavelengths: one corresponding to the NanoLuc® donor and the other to the fluorescent acceptor.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio upon addition of the molecular glue indicates the formation of the ternary complex.[2][15][19][20][21][22][23][24]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is an in vitro assay used to quantify the formation of the ternary complex.
-
Reagent Preparation: Prepare purified recombinant CRBN (often tagged, e.g., with a His-tag) and the neosubstrate protein (e.g., tagged with GST).
-
Assay Setup: In a microplate, combine the tagged CRBN, tagged neosubstrate, and the molecular glue at various concentrations in an appropriate assay buffer.
-
Addition of Detection Reagents: Add a TR-FRET donor (e.g., an antibody against the CRBN tag labeled with a lanthanide) and a TR-FRET acceptor (e.g., an antibody against the neosubstrate tag labeled with a fluorophore).
-
Incubation: Incubate the plate to allow for complex formation and binding of the detection reagents.
-
Signal Measurement: Measure the time-resolved fluorescence signal at the acceptor's emission wavelength after excitation of the donor.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the CRBN-glue-neosubstrate ternary complex.[23][25][26][27][28][29][30]
Conclusion
This compound is a potent and selective molecular glue degrader of NEK7, demonstrating a promising profile for the potential treatment of inflammatory diseases. Its high potency, as indicated by its low nanomolar DC50 value, compares favorably with other well-established molecular glues that target different proteins for distinct therapeutic applications. The continued development and clinical investigation of this compound and other novel molecular glues will further elucidate their therapeutic potential and expand the "undruggable" proteome. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this exciting class of therapeutic agents.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. CAL-51 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. CAL-51 | Cell lines | DSMZCellDive [celldive.dsmz.de]
- 14. Establishment and characterisation of a new tumorigenic cell line with a normal karyotype derived from a human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. sapient.bio [sapient.bio]
- 17. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 21. Monte Rosa Therapeutics and MRT-8102: A New Frontier in Protein Degradation and Cardio-Immunology [ainvest.com]
- 22. promega.com [promega.com]
- 23. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Cellosaurus cell line CAL-51 (CVCL_1110) [cellosaurus.org]
- 30. Protein degrader trial targets chronic inflammation [longevity.technology]
cross-reactivity studies of MRT-3486 in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-reactivity of MRT-3486, a cereblon-based NEK7 molecular glue degrader, across different species. In the absence of direct published cross-reactivity studies for this compound, this comparison is based on the sequence homology of its protein targets, NEK7 and Cereblon (CRBN), and the known species-specific behavior of other CRBN-targeting molecular glues.
Mechanism of Action: A Ternary Complex for Targeted Degradation
This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the NIMA-related kinase 7 (NEK7). This induced proximity leads to the ubiquitination of NEK7, marking it for degradation by the proteasome. This targeted degradation of NEK7 is being explored for its therapeutic potential in autoinflammatory diseases.
Caption: this compound mediated degradation of NEK7.
Cross-Reactivity Analysis Based on Target Homology
The efficacy of this compound in different species is critically dependent on the conservation of the binding interfaces on both NEK7 and CRBN.
NEK7 Protein Sequence Homology
NEK7 is a serine/threonine kinase involved in cell cycle regulation. Analysis of its protein sequence across common research species reveals a high degree of conservation.
| Species | UniProt Accession | Sequence Identity to Human |
| Human | Q8TDX7 | 100% |
| Mouse | Q9ES74 | 98.7% |
| Rat | Q6AY26 | 98.7% |
This high degree of sequence identity, particularly within the kinase domain where small molecule interactions often occur, suggests that the NEK7 component of the ternary complex is unlikely to be a major source of species-specific differences in this compound activity.
Cereblon (CRBN) Protein Sequence Homology and Its Implications
Cereblon is the direct target of this compound and is known to exhibit species-specific variations that can significantly impact the activity of molecular glues. The most well-documented example is the natural resistance of rodents to the teratogenic effects of thalidomide, a well-known CRBN-targeting molecular glue.
| Species | UniProt Accession | Sequence Identity to Human | Key Amino Acid Differences in Thalidomide Binding Domain |
| Human | Q96SW2 | 100% | - |
| Mouse | Q8C7D2 | 95.7% | Yes |
| Rat | Q91Z98 | 95.5% | Yes |
While the overall sequence identity of CRBN is high, key amino acid differences in the thalidomide-binding domain between primates and rodents have been shown to be responsible for the lack of activity of certain immunomodulatory drugs (IMiDs) in mice and rats. Given that this compound is a CRBN-based molecular glue, it is highly probable that it will also exhibit species-specific activity profiles. Therefore, data from rodent models should be interpreted with caution, and the use of humanized CRBN mouse models may be necessary for preclinical studies.
Comparison with Alternative NEK7-Targeting Strategies
Several alternative approaches to modulating NEK7 activity are under investigation, each with its own set of advantages and disadvantages.
| Therapeutic Modality | Examples | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| NEK7 Molecular Glue Degraders | This compound, LC-04-045 | Targeted degradation of NEK7 via CRBN | Potential for high potency and selectivity; addresses non-enzymatic functions of NEK7. | Potential for species-specificity due to CRBN differences; potential for off-target degradation. |
| NEK7 Kinase Inhibitors | Rociletinib (covalent) | Inhibition of NEK7 kinase activity | May be less susceptible to species-specificity issues if the ATP binding site is highly conserved. | Only addresses the kinase-dependent functions of NEK7; potential for off-target kinase inhibition.[1] |
| NLRP3 Inflammasome Inhibitors | SLC3037 | Blocks the interaction between NLRP3 and NEK7 | Targets a specific downstream signaling pathway of NEK7. | Does not address other potential functions of NEK7.[2] |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, a series of in vitro and in vivo experiments are required.
In Vitro Cross-Reactivity Assessment
Objective: To determine the ability of this compound to induce the degradation of NEK7 in cell lines from different species.
Methodology:
-
Cell Culture: Culture human, mouse, and rat cell lines that endogenously express NEK7 and CRBN.
-
Compound Treatment: Treat cells with a dose-range of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Protein Extraction and Quantification: Lyse the cells and quantify total protein concentration.
-
Western Blot Analysis: Perform western blotting to detect the levels of NEK7 and CRBN. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent of NEK7 degradation at each concentration and time point. Calculate the DC50 (concentration at which 50% of the protein is degraded) for each species.
References
Validating the On-Target Effects of NEK7-Targeting NLRP3 Inflammasome Inhibitors Using NEK7 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. A key regulator of NLRP3 activation is the serine/threonine kinase NEK7. This guide provides a comparative analysis of MRT-3486 (now identified as the development candidate MRT-8102, a NEK7 molecular glue degrader) and other NEK7-targeting alternatives, with a focus on validating their on-target effects using NEK7 knockout cells.
Introduction to NEK7 and NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often initiated by microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A subsequent activation signal (Signal 2), such as nigericin (B1684572) or ATP, triggers the assembly of the inflammasome complex. This assembly is critically dependent on the interaction between NLRP3 and NEK7, which facilitates NLRP3 oligomerization. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
NEK7 knockout cells, particularly immortalized bone marrow-derived macrophages (iBMDMs), have become an indispensable tool for confirming that a compound's inhibitory effect on the NLRP3 inflammasome is directly mediated through NEK7. In these cells, the NLRP3 inflammasome cannot be activated by canonical stimuli. Restoration of inflammasome activation upon reintroduction of wild-type NEK7, but not with mutants that prevent drug binding, provides definitive evidence of on-target activity.
Comparative Analysis of NEK7-Targeting Compounds
This section compares MRT-8102 with other compounds that target NEK7 to inhibit the NLRP3 inflammasome. The data presented is compiled from publicly available preclinical and clinical study information.
Quantitative Data Summary
| Compound | Mechanism of Action | Company | IC50/DC50 | Cell-Based Assay Notes |
| MRT-8102 | NEK7 Molecular Glue Degrader | Monte Rosa Therapeutics | DC50: 10 nM (NEK7 Degradation in CAL51 cells)[1] | Induces potent and selective degradation of NEK7.[1][2][3][4][5] In non-human primates, it led to near-complete reductions of IL-1β and caspase-1 following ex vivo stimulation of whole blood.[3] |
| Ofirnoflast (HT-6184) | Allosteric NEK7 Inhibitor | Halia Therapeutics | IC50: < 150 nM (LPS-induced IL-1β release in THP-1 cells)[6] | Suppresses ASC specks, IL-1β release, and pyroptotic cell death in THP-1 macrophages and iPSC-derived microglia.[7][8][9] |
| Rociletinib | Covalent NEK7 Inhibitor | N/A | IC50: ~0.47 µM (MSU-induced NLRP3 inflammasome activation)[10] | Covalently binds to cysteine 79 of NEK7, inhibiting the NLRP3-NEK7 interaction.[10][11] Its inhibitory effect is abolished in cells expressing a C79A mutant of NEK7.[10] |
| MCC950 (Comparator) | Direct NLRP3 Inhibitor | N/A | IC50: ~7.5 nM (LPS+ATP-induced IL-1β release in BMDMs) | A potent and specific NLRP3 inhibitor that acts independently of NEK7. It is often used as a benchmark for NLRP3 pathway inhibition.[12] |
Experimental Protocols for On-Target Validation
Detailed methodologies for key experiments to validate the on-target effects of NEK7 inhibitors are provided below.
Cell Culture and Treatment in NEK7 Knockout and Wild-Type BMDMs
Objective: To compare the inhibitory effect of the compound in the presence and absence of NEK7.
Protocol:
-
Culture wild-type and NEK7 knockout (NEK7⁻/⁻) immortalized bone marrow-derived macrophages (iBMDMs) in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF.
-
Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., MRT-8102) or a vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 45-60 minutes or 5 mM ATP for 30-60 minutes.
-
Collect the cell culture supernatants for IL-1β ELISA and the cell lysates for Western blot analysis of caspase-1 cleavage.
Interleukin-1β (IL-1β) ELISA
Objective: To quantify the secretion of mature IL-1β as a measure of inflammasome activation.
Protocol:
-
Collect the cell culture supernatants from the treated iBMDMs.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for mouse IL-1β according to the manufacturer's instructions (e.g., BD Biosciences, Abcam, MP Biomedicals).[13][14][15][16][17]
-
Briefly, add 100 µL of standards and samples to wells pre-coated with an anti-mouse IL-1β capture antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add a biotinylated detection antibody, followed by incubation for 1 hour.
-
Wash the wells and add an enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes.
-
Wash the wells and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. A significant reduction in IL-1β secretion in wild-type cells but no effect in NEK7⁻/⁻ cells indicates on-target activity.
Caspase-1 Cleavage Western Blot
Objective: To detect the active p20 subunit of caspase-1 as a marker of inflammasome activation.
Protocol:
-
After collecting the supernatants, wash the adherent cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the cleaved p20 subunit of caspase-1 overnight at 4°C.[12][18][19][20][21] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the bands using an ECL substrate and a chemiluminescence imaging system. A decrease in the p20 band in wild-type cells treated with the inhibitor, with no p20 band present in NEK7⁻/⁻ cells, confirms on-target activity.
ASC Oligomerization Assay
Objective: To visualize the formation of ASC specks, a hallmark of inflammasome assembly.
Protocol:
-
Following inflammasome activation, lyse the cells in a Triton X-100-containing buffer.
-
Separate the Triton-soluble and -insoluble fractions by centrifugation.
-
Resuspend the Triton-insoluble pellet, which contains the ASC oligomers, in PBS.
-
Cross-link the ASC oligomers using disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at room temperature.[22][23][24][25][26]
-
Stop the cross-linking reaction and prepare the samples for Western blotting.
-
Separate the cross-linked proteins on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ASC antibody.
-
In activated wild-type cells, a ladder of high-molecular-weight bands corresponding to ASC dimers, trimers, and oligomers will be visible. Treatment with an effective NEK7 inhibitor will reduce or eliminate these high-molecular-weight species. NEK7⁻/⁻ cells will not show ASC oligomerization upon stimulation.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and NEK7's Role
Caption: NEK7-dependent NLRP3 inflammasome activation pathway and points of intervention.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating the on-target effects of NEK7-targeting compounds.
Logical Relationship for On-Target Validation
Caption: Logical framework for confirming on-target NEK7 engagement.
References
- 1. ir.monterosatx.com [ir.monterosatx.com]
- 2. Monte Rosa’s molecular glue degrader MRT-8102 gains IND clearance for inflammatory conditions | BioWorld [bioworld.com]
- 3. Monte Rosa Therapeutics Announces First Subjects Dosed in Phase 1 Study of MRT-8102, a NEK7-Directed Molecular Glue Degrader for the Treatment of Multiple Inflammatory Diseases - BioSpace [biospace.com]
- 4. Monte Rosa Begins Phase 1 Study of MRT-8102 for Inflammatory Diseases [synapse.patsnap.com]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. | BioWorld [bioworld.com]
- 7. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor Ofirnoflast at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 9. Ofirnoflast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. mpbio.com [mpbio.com]
- 15. abcam.com [abcam.com]
- 16. affigen.com [affigen.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASC oligomerization assay [bio-protocol.org]
- 23. ASC oligomerization assay [bio-protocol.org]
- 24. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibition: The Direct Inhibitor MCC950 Versus the NEK7 Degrader MRT-3486
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This has led to a significant effort in developing small molecule inhibitors to modulate its activity. This guide provides a detailed comparison of two distinct approaches to NLRP3 inhibition: MCC950, a potent and well-characterized direct inhibitor of the NLRP3 protein, and MRT-3486, a novel molecular glue degrader that targets the essential NLRP3 activator, NEK7.
Executive Summary
MCC950 and this compound represent two different strategies for targeting the NLRP3 inflammasome pathway. MCC950 acts as a direct, potent inhibitor of NLRP3 itself, preventing its activation and the subsequent inflammatory cascade. In contrast, this compound is an indirect inhibitor that functions by inducing the degradation of NEK7, a serine/threonine kinase that is essential for NLRP3 inflammasome assembly. This guide will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to evaluate their respective activities.
Mechanism of Action: Direct Inhibition vs. Targeted Degradation
The fundamental difference between MCC950 and this compound lies in their mechanism of action.
MCC950: Direct NLRP3 Inhibition
MCC950 is a diarylsulfonylurea-containing compound that directly binds to the NACHT domain of the NLRP3 protein.[1] Specifically, it interacts with the Walker B motif, which is crucial for the ATPase activity of NLRP3.[2][3] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization, which are essential steps for inflammasome assembly and activation.[2][3][4] This effectively blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][4]
This compound: NEK7 Degradation via Molecular Glue
This compound is a cereblon (CRBN)-based molecular glue degrader.[5] Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not normally interact.[6][7] this compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor CRBN and the NIMA-related kinase 7 (NEK7).[8] This induced proximity leads to the ubiquitination of NEK7, marking it for degradation by the proteasome. NEK7 is a crucial downstream effector of potassium efflux and acts as a direct licensing factor for NLRP3 activation by bridging adjacent NLRP3 subunits to promote inflammasome assembly.[9][10][11] By depleting cellular levels of NEK7, this compound indirectly prevents the activation of the NLRP3 inflammasome.
Signaling Pathway Visualization
The following diagram illustrates the points of intervention for MCC950 and this compound within the NLRP3 inflammasome signaling pathway.
Quantitative Performance Data
Direct head-to-head comparative data for this compound and MCC950 is limited in the public domain. The table below summarizes the available data for MCC950 and the closely related NEK7 degrader, MRT-8102. It is important to note that the metrics for a direct inhibitor (IC50) and a degrader (DC50) are different.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Mechanism of Action | Assay System | Readout | Potency | Reference(s) |
| MCC950 | NLRP3 | Direct Inhibition | LPS-primed human whole blood + Nigericin (B1684572) | IL-1β Release | IC50: 627 nM | [12] |
| LPS-primed mouse BMDMs + ATP | IL-1β Release | IC50: <10 nM | [13] | |||
| LPS-primed THP-1 cells + Nigericin | IL-1β Release | IC50: 8 nM | [14] | |||
| This compound / MRT-8102 | NEK7 | Protein Degradation | Human primary monocytes | NEK7 Degradation | DC50: 0.2 nM (NK7-902) | [15] |
| CAL51 cells | NEK7 Degradation | DC50: 10 nM (MRT-8102) | [16] | |||
| Human whole blood from obese donors (ex vivo) | IL-1β Suppression | More potent than a benchmark NLRP3 inhibitor | [8] |
Note: Data for this compound is supplemented with publicly available data for the structurally related NEK7 degraders MRT-8102 and NK7-902 from the same or similar developmental programs. DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The evaluation of direct NLRP3 inhibitors and NEK7 degraders requires distinct experimental approaches to fully characterize their activity.
Protocol 1: IL-1β Release Assay for NLRP3 Inflammasome Inhibition (MCC950 and this compound)
This is a foundational assay to measure the functional outcome of NLRP3 inflammasome inhibition.
Objective: To determine the concentration-dependent inhibition of NLRP3-mediated IL-1β release by MCC950 or this compound.
Cell Types:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Human monocyte-derived macrophages (hMDMs)
-
Mouse bone marrow-derived macrophages (BMDMs)
-
THP-1 monocytic cell line (differentiated into macrophage-like cells with PMA)
Materials:
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
MCC950 and/or this compound
-
Vehicle control (e.g., DMSO)
-
Human or mouse IL-1β ELISA kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for BMDMs) and allow them to adhere.[17]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 500 ng/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[17]
-
Inhibitor/Degrader Treatment:
-
For MCC950 , pre-treat the primed cells with a serial dilution of the compound (e.g., 1 nM to 10 µM) for 30-60 minutes.[17]
-
For This compound , pre-treat the cells with a serial dilution of the compound for a longer duration (e.g., 4-24 hours) to allow for protein degradation.
-
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 1 hour) or nigericin (e.g., 10 µM for 1 hour) to the wells.[18]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value.
Protocol 2: NEK7 Degradation Assay (this compound)
This assay is specific for characterizing the primary mechanism of action of this compound.
Objective: To determine the concentration- and time-dependent degradation of NEK7 by this compound.
Cell Types: As in Protocol 1.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-NEK7, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6- or 12-well) and treat with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against NEK7 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for NEK7 and the loading control. Normalize the NEK7 signal to the loading control and express the results as a percentage of the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the concentration-response curve.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Inhibitor/Degrader Evaluation
Logical Relationship of Mechanisms
Conclusion
MCC950 and this compound exemplify the expanding toolkit available to researchers for modulating the NLRP3 inflammasome. MCC950 remains a gold-standard, potent, and direct inhibitor, invaluable for studies requiring acute and specific blockade of NLRP3 activity. Its well-defined mechanism and extensive characterization make it a reliable tool for validating the role of NLRP3 in various disease models.
This compound, on the other hand, represents a novel and promising therapeutic modality. By targeting NEK7 for degradation, it offers an alternative strategy that may provide a more sustained and durable inhibition of the NLRP3 pathway. The choice between these two compounds will depend on the specific experimental context. For rapid and direct inhibition of NLRP3, MCC950 is the preferred choice. For studies investigating the long-term consequences of disrupting the NLRP3-NEK7 axis or exploring the therapeutic potential of protein degradation in inflammatory diseases, this compound and related NEK7 degraders offer a cutting-edge approach. Further head-to-head studies will be crucial to fully delineate the therapeutic advantages and disadvantages of each strategy.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 13. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ir.monterosatx.com [ir.monterosatx.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of MRT-3486 Against Known NLRP3 Inflammasome Inhibitors: A Comparative Guide
A Note on Data Availability: As of the latest available information, specific quantitative efficacy data for MRT-3486 as an inhibitor of the NLRP3 inflammasome is not publicly accessible. This compound is identified as a cereblon-based molecular glue degrader that targets NIMA-related kinase 7 (NEK7)[1][2]. NEK7 is an essential component for the assembly and activation of the NLRP3 inflammasome[3]. Therefore, this compound represents an indirect approach to inhibiting the NLRP3 inflammasome by degrading a critical component of its activation machinery.
This guide provides a comparative framework for evaluating NLRP3 inflammasome inhibitors, using the well-characterized inhibitors MCC950 and Dapansutrile (OLT1177) as benchmarks. The methodologies and data presentation formats provided herein can be utilized to assess the efficacy of novel compounds like this compound as data becomes available.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research.
This guide will compare the indirect inhibitory mechanism of NEK7 degradation, as exemplified by the class of compounds including this compound, with direct-acting NLRP3 inhibitors.
Mechanism of Action
Direct NLRP3 Inhibitors (e.g., MCC950, Dapansutrile): These small molecules typically bind directly to the NLRP3 protein, preventing its conformational changes and subsequent oligomerization, which are essential steps for inflammasome assembly and activation.
NEK7-Targeting Molecular Glue Degraders (e.g., this compound): These compounds function by inducing the proximity of NEK7 to an E3 ubiquitin ligase, such as cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of NEK7. Since NEK7 is a necessary downstream effector for NLRP3 activation, its degradation effectively blocks the formation of a functional inflammasome complex. Monte Rosa Therapeutics is developing a NEK7-directed molecular glue degrader, MRT-8102, for which preclinical data in non-human primates have shown potent and selective degradation of NEK7, resulting in reduced downstream IL-1β.[3]
Data Presentation
Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors
| Inhibitor | Target | Cell Type | Assay | IC50 | Reference |
| This compound | NEK7 (indirect NLRP3 inhibition) | Not Publicly Available | Not Publicly Available | Not Publicly Available | [1][2] |
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~8 nM | Not Specified |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | ~8 nM | Not Specified | ||
| Dapansutrile (OLT1177) | NLRP3 | Not Publicly Available | IL-1β Release | Not Publicly Available | Not Specified |
Table 2: Preclinical and Clinical Status of NLRP3 Inflammasome Inhibitors
| Inhibitor | Preclinical Models | Clinical Trial Phase | Therapeutic Areas | Reference |
| This compound class (NEK7 degraders) | Inflammatory diseases, CNS disorders, metabolic disorders (inferred from MRT-8102) | IND enabling studies (for MRT-8102) | Inflammatory diseases, Gout, Pericarditis, Cardiovascular diseases, CNS disorders | [3] |
| MCC950 | Multiple Sclerosis (EAE model), Cryopyrin-Associated Periodic Syndromes (CAPS) model | Phase I (completed), further development halted due to liver toxicity concerns | Autoinflammatory and autoimmune diseases | Not Specified |
| Dapansutrile (OLT1177) | Gout, Osteoarthritis, Heart Failure | Phase II | Gout, Osteoarthritis, Heart Failure | Not Specified |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3 inflammasome activation in vitro.
Cell Line: THP-1 human monocytic cells or primary bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound, MCC950) or vehicle control (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a stimulus such as 5 mM ATP or 10 µM Nigericin for 1 hour.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Measure cell death (pyroptosis) by quantifying lactate (B86563) dehydrogenase (LDH) release from the supernatant using a commercially available kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release or LDH release for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
-
Mandatory Visualization
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
References
Benchmarking MRT-3486: A Comparative Guide to NEK7 Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRT-3486, a novel cereblon-based molecular glue degrader targeting NIMA-related kinase 7 (NEK7). The potency and efficacy of this compound are benchmarked against other known NEK7 degraders, MRT-8102 and NK7-902. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: NEK7 Degradation via the Ubiquitin-Proteasome System
This compound functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the target protein, NEK7. This induced ternary complex formation leads to the ubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of NEK7 disrupts its role in the activation of the NLRP3 inflammasome, a key pathway in inflammatory responses.
Caption: Signaling pathway of this compound-induced NEK7 degradation.
Quantitative Comparison of NEK7 Degraders
The potency and efficacy of molecular glue degraders are primarily quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. The table below summarizes the available data for this compound and its key comparators.
| Compound | Target | DC50 | Dmax | Cell Line / Model | Citation |
| This compound | NEK7 | Not Available | Not Available | Not Available | |
| MRT-8102 | NEK7 | Not Available | ~85% reduction | Non-human primate model | |
| NK7-902 | NEK7 | 0.2 nM | > 95% | Human primary monocytes | [1] |
Experimental Protocols
Accurate benchmarking requires standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used to evaluate the potency and efficacy of NEK7 molecular glue degraders.
NEK7 Degradation Assay using Western Blot
This protocol is a standard method to quantify the reduction of NEK7 protein levels upon compound treatment.
Caption: Experimental workflow for Western Blot analysis of NEK7 degradation.
Methodology:
-
Cell Culture and Treatment: Plate human primary monocytes or other relevant cell lines at a suitable density. Treat the cells with a serial dilution of the molecular glue degrader (e.g., this compound, MRT-8102, NK7-902) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for NEK7. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the NEK7 signal to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the normalized NEK7 levels against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay using NanoBRET™
This assay measures the intracellular formation of the ternary complex between the E3 ligase, the target protein, and the molecular glue degrader in live cells.
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing HaloTag®-CRBN and NanoLuc®-NEK7.
-
Assay Plating: Plate the transfected cells in a white-bottom 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Compound Addition: Treat the cells with serial dilutions of the molecular glue degrader.
-
Substrate Addition and Signal Reading: Add the Nano-Glo® Live Cell Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration to determine the EC50 for ternary complex formation.
High-Throughput Protein Degradation Measurement with HiBiT Assay
The HiBiT assay provides a sensitive and quantitative method for measuring the degradation of endogenously tagged proteins in a high-throughput format.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous NEK7 locus in a relevant cell line.[2]
-
Assay Protocol:
-
Plate the HiBiT-NEK7 cells in a 96- or 384-well plate.
-
Treat the cells with the desired concentrations of the degrader compound.
-
At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate.[3]
-
Measure the luminescence, which is proportional to the amount of HiBiT-NEK7 protein.
-
-
Data Analysis: Calculate the percentage of NEK7 degradation relative to the vehicle control for each concentration and determine the DC50 and Dmax values.[4]
Conclusion
This compound is a promising NEK7-targeting molecular glue degrader with potential applications in treating inflammatory diseases. While direct quantitative potency and efficacy data for this compound are not yet publicly available, this guide provides a framework for its evaluation by comparing it to other molecules in its class, such as MRT-8102 and the potent NK7-902. The detailed experimental protocols provided herein offer a standardized approach for generating the necessary data to fully characterize the performance of this compound and other novel NEK7 degraders. Further studies are required to establish a comprehensive profile of this compound, including its DC50, Dmax, and selectivity, to fully understand its therapeutic potential.
References
- 1. NK7-902 | NEK7 degrader | Probechem Biochemicals [probechem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. promega.com [promega.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of MRT-3486 and Similar NEK7-Targeting Molecular Glue Degraders
For Immediate Release
This guide provides a comprehensive literature review comparing the molecular glue degrader MRT-3486 with other similar compounds targeting NIMA-related kinase 7 (NEK7). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of these emerging therapeutics.
Introduction to NEK7 and Molecular Glue Degraders
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has emerged as a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Molecular glue degraders are a novel class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. Several companies are developing NEK7-targeting molecular glue degraders that recruit the Cereblon (CRBN) E3 ligase to induce NEK7 degradation and thereby inhibit NLRP3 inflammasome activation. This review focuses on this compound and compares it with other publicly disclosed NEK7 degraders.
Comparative Efficacy of NEK7 Molecular Glue Degraders
The following table summarizes the in vitro degradation potency (DC50 and Dmax) of this compound and similar NEK7-targeting molecular glue degraders. DC50 represents the concentration at which 50% of the target protein is degraded, while Dmax indicates the maximum percentage of protein degradation achieved.
| Compound | Developer | DC50 | Dmax | Cell Line/System | Citation(s) |
| This compound | Monte Rosa Therapeutics | Data not publicly available | Data not publicly available | - | [1][2] |
| MRT-8102 | Monte Rosa Therapeutics | 10 nM | 89% | CAL51 | [3] |
| NK7-902 | Novartis | 0.2 nM | >95% | Human primary monocytes | [4][5][6] |
| 1.6 nM | >95% | Human PBMCs | [5] | ||
| 54.2 nM | >95% | Mouse splenocytes | [5] | ||
| LC-04-045 | - | 7 nM | 90% | MOLT-4 | [7] |
| ABS-752 | - | ~100 nM (at 6h) | >90% (at 24h) | Hep3B | [8] |
| CPT-513 & CPT-635 | Captor Therapeutics | Picomolar potency | >90% | Kelly neuroblastoma | [9] |
| CPT-101 & CPT-732 | Captor Therapeutics | Low single-digit nanomolar | >90% | Kelly neuroblastoma | [9] |
Signaling Pathway and Mechanism of Action
NEK7-targeting molecular glue degraders function by inducing the formation of a ternary complex between NEK7 and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of NEK7 and its subsequent degradation by the proteasome. The degradation of NEK7 prevents its interaction with the NLRP3 protein, which is a critical step for the assembly and activation of the NLRP3 inflammasome.[3][4][5][10] This, in turn, inhibits the cleavage of pro-caspase-1 to active caspase-1, thereby blocking the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Figure 1: Mechanism of NEK7 Degradation and Inhibition of the NLRP3 Inflammasome Pathway.
Experimental Protocols
The characterization of NEK7 molecular glue degraders typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Western Blotting for NEK7 Degradation
This assay is used to quantify the reduction in NEK7 protein levels following compound treatment.
-
Cell Culture and Treatment: Cells (e.g., MOLT-4, Hep3B, or primary human monocytes) are seeded in multi-well plates and allowed to adhere overnight.[6][7][8] The cells are then treated with a serial dilution of the molecular glue degrader or DMSO as a vehicle control for a specified period (e.g., 6, 18, or 24 hours).[6][7][8]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for NEK7 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize for protein loading. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. The percentage of NEK7 degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by fitting the dose-response data to a nonlinear regression model.
Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is employed to assess the selectivity of the molecular glue degraders across the entire proteome.
-
Sample Preparation: Cells are treated with the compound of interest at a specific concentration (e.g., 1 µM) or DMSO for a defined period (e.g., 18 hours).[6] Cells are then lysed, and proteins are extracted.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and ionized before entering the mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. The relative abundance of each protein in the compound-treated sample is compared to the vehicle-treated control. The results are often visualized as a volcano plot, highlighting proteins that are significantly up- or downregulated.[6]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the discovery and characterization of NEK7 molecular glue degraders.
Figure 2: A typical experimental workflow for the characterization of NEK7 molecular glue degraders.
Conclusion
The development of NEK7-targeting molecular glue degraders represents a promising therapeutic strategy for a multitude of inflammatory diseases. While specific degradation data for this compound is not yet publicly available, the comparative analysis of similar compounds such as MRT-8102, NK7-902, and others reveals a class of potent and selective degraders of NEK7. These compounds effectively inhibit the NLRP3 inflammasome pathway, demonstrating the potential of this therapeutic modality. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential and safety profile of these novel agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS|DC Chemicals [dcchemicals.com]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sapient.bio [sapient.bio]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single amino acid residue defines the difference in NLRP3 inflammasome activation between NEK7 and NEK6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MRT-3486
For researchers, scientists, and drug development professionals, the proper disposal of the novel molecular glue degrader MRT-3486 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous and cytotoxic compound. Adherence to rigorous disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Core Principles for Disposal
The disposal of this compound must be guided by the principles of waste minimization, stringent segregation, and compliance with all institutional and regulatory guidelines. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous chemical waste.[1][2] It is imperative that hazardous pharmaceutical waste is not disposed of by flushing it down a sink or toilet.[1]
Summary of Key Safety and Handling Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Classification | Cereblon-based NEK7 molecular glue degrader | - |
| Hazards | Assumed to be cytotoxic and hazardous. Handle with caution. | [1][3] |
| Storage (Powder) | Refer to Certificate of Analysis for specific recommendations. | - |
| Storage (in solution) | Refer to Certificate of Analysis for specific recommendations. | - |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Experimental Workflow: this compound-Mediated Protein Degradation
Molecular glue degraders like this compound function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Workflow of this compound mediated protein degradation.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for handling potent and potentially cytotoxic research compounds.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in any form. This includes:
-
Safety glasses with side shields or goggles.
-
A properly fitted lab coat.
-
Chemical-resistant gloves (double-gloving is recommended).
Waste Segregation and Collection
Proper segregation of waste at the point of generation is mandatory to ensure safe and compliant disposal.[1]
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[2]
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, vials, and contaminated gloves, should be considered contaminated and disposed of as chemical waste.[2][3]
-
Place these items in a designated, leak-proof container with a cytotoxic waste label.[3]
-
-
Liquid Waste:
-
Sharps:
Spill Management
In the event of a spill:
-
For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite (B1170534) or sand.[2]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.[2]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2]
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol) and then wash the area thoroughly.[1][2]
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not place any waste contaminated with this compound in the regular trash or pour it down the drain.[2][4]
Disposal Workflow for this compound
Caption: Step-by-step workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
